ST 2825
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R,7R,8aR)-1'-[2-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]acetyl]-6-oxospiro[3,4,8,8a-tetrahydro-2H-pyrrolo[2,1-b][1,3]thiazine-7,2'-pyrrolidine]-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28Cl2N4O5S/c28-17-4-7-21(19(29)13-17)38-15-22(34)31-18-5-2-16(3-6-18)12-23(35)32-10-1-9-27(32)14-24-33(26(27)37)20(25(30)36)8-11-39-24/h2-7,13,20,24H,1,8-12,14-15H2,(H2,30,36)(H,31,34)/t20-,24-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLHLJXFIPCEMW-ZJSFPPFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3N(C2=O)C(CCS3)C(=O)N)N(C1)C(=O)CC4=CC=C(C=C4)NC(=O)COC5=C(C=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(C[C@@H]3N(C2=O)[C@H](CCS3)C(=O)N)N(C1)C(=O)CC4=CC=C(C=C4)NC(=O)COC5=C(C=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28Cl2N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647407 | |
| Record name | (2R,4'R,8a'R)-1-({4-[2-(2,4-Dichlorophenoxy)acetamido]phenyl}acetyl)-6'-oxotetrahydro-2'H,6'H-spiro[pyrrolidine-2,7'-pyrrolo[2,1-b][1,3]thiazine]-4'-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894787-30-5 | |
| Record name | (2R,4'R,8a'R)-1-({4-[2-(2,4-Dichlorophenoxy)acetamido]phenyl}acetyl)-6'-oxotetrahydro-2'H,6'H-spiro[pyrrolidine-2,7'-pyrrolo[2,1-b][1,3]thiazine]-4'-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of ST2825
For Researchers, Scientists, and Drug Development Professionals
Abstract
ST2825 is a synthetic, peptidomimetic small molecule inhibitor that specifically targets the adaptor protein Myeloid differentiation primary response 88 (MyD88).[1][2][3][4] MyD88 is a critical component of the intracellular signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a pivotal role in the innate immune response.[5][6] Dysregulation of MyD88-dependent signaling is implicated in a variety of inflammatory diseases and cancers.[2][7] ST2825 offers a targeted therapeutic strategy by directly interfering with a key step in the activation of this pathway. This guide provides a detailed overview of the mechanism of action of ST2825, supported by quantitative data, experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of MyD88 Dimerization
The primary mechanism of action of ST2825 is the specific inhibition of MyD88 homodimerization.[1][8][9] ST2825 is a synthetic compound designed to mimic the structure of a heptapeptide within the BB-loop of the MyD88 Toll/IL-1 receptor (TIR) domain.[6][10] This mimicry allows ST2825 to bind to the TIR domain and sterically hinder the association of two MyD88 molecules, a crucial step for the formation of the "Myddosome" signaling complex.[3][10] By preventing MyD88 homodimerization, ST2825 effectively blocks the recruitment and activation of downstream signaling molecules, including Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4.[5][6][8]
The inhibitory action of ST2825 is specific to the homodimerization of the TIR domains and does not affect the homodimerization of the death domains (DD) of MyD88.[5][11] This specificity ensures a targeted disruption of the signaling cascade at its early stages.
Downstream Signaling Consequences
The inhibition of MyD88 dimerization and the subsequent failure to recruit IRAK1 and IRAK4 leads to the suppression of several downstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[1][3][9] The NF-κB pathway is a central regulator of inflammation, and its constitutive activation is a hallmark of many inflammatory diseases and cancers.[12] ST2825 has been shown to down-regulate the phosphorylation of key components of the NF-κB pathway, such as the inhibitor of nuclear factor kappa B kinase (IκB) and RelA, preventing the translocation of active NF-κB to the nucleus.[1]
Furthermore, ST2825 has been demonstrated to suppress the activation of the NLRP3 inflammasome and the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[3][4][7] In some cellular contexts, ST2825 also affects other signaling pathways, including the AKT1/p21 pathway, leading to cell cycle arrest and apoptosis.[9]
Quantitative Data on ST2825 Activity
The following tables summarize the quantitative data on the efficacy of ST2825 in various experimental settings as reported in the scientific literature.
| Parameter | Concentration | Effect | Cell Line/Model | Reference |
| MyD88 Dimerization Inhibition | 5 µM | ~40% inhibition | HEK293T cells | [6][8] |
| MyD88 Dimerization Inhibition | 10 µM | ~80% inhibition | HEK293T cells | [6][8] |
| MyD88-IRAK1/4 Interaction | 10 µM | Complete suppression | HEK293T cells | [6] |
| Cell Growth Suppression | 100 µM | Induced apoptosis | TMD8, Daudi, KOPT-K1, THP-1, NALM-6, Jurkat, MOLT-4 | [1] |
| IκB Phosphorylation | 100 µM | Down-regulated | TMD8, Daudi, KOPT-K1, THP-1 | [1] |
| RelA Phosphorylation | 100 µM | Inhibited | TMD8, Daudi, KOPT-K1, THP-1, NALM-6, Jurkat, MOLT-4 | [1] |
| BTK Phosphorylation | 100 µM | Suppressed | TMD8, Daudi, NALM-6 | [1] |
| Parameter | Dosage | Effect | In Vivo Model | Reference |
| IL-1β-induced IL-6 Production | 100-200 mg/kg (oral) | Significant inhibition | C57Bl/6 mice | [6][8] |
| MyD88 Levels post-TBI | 20 µg/µL | Reduced levels | Traumatic Brain Injury (TBI) model | [8] |
Experimental Protocols
Co-immunoprecipitation to Assess MyD88 Dimerization
This protocol describes a general method for determining the effect of ST2825 on MyD88 homodimerization.
1. Cell Culture and Transfection:
- HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
- Cells are transiently transfected with expression plasmids encoding Myc-tagged MyD88 and Flag-tagged MyD88 using a suitable transfection reagent.
2. ST2825 Treatment:
- Approximately 6-7 hours post-transfection, the culture medium is replaced with fresh medium containing either DMSO (vehicle control) or varying concentrations of ST2825 (e.g., 5 µM and 10 µM).
- Cells are incubated for an additional 13-16 hours.
3. Cell Lysis:
- Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing a non-ionic detergent (e.g., Triton X-100 or NP-40), protease inhibitors, and phosphatase inhibitors.
- Cell lysates are clarified by centrifugation to remove cellular debris.
4. Immunoprecipitation:
- A portion of the cell lysate is saved as the "input" control.
- The remaining lysate is incubated with an anti-Flag antibody conjugated to agarose beads overnight at 4°C with gentle rotation.
5. Washing and Elution:
- The beads are washed several times with lysis buffer to remove non-specific binding.
- The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
6. Western Blot Analysis:
- The input and immunoprecipitated samples are resolved by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then probed with primary antibodies against the Myc tag (to detect co-immunoprecipitated Myc-MyD88) and the Flag tag (to confirm the immunoprecipitation of Flag-MyD88).
- After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
7. Densitometric Analysis:
- The intensity of the protein bands is quantified using densitometry software to determine the relative amount of co-immunoprecipitated Myc-MyD88 in the presence and absence of ST2825.
NF-κB Activation Assay (Western Blot for Phospho-IκBα)
This protocol outlines a method to assess the effect of ST2825 on the activation of the NF-κB pathway.
1. Cell Culture and Treatment:
- Cells (e.g., BV2 microglia or lymphoma cell lines) are cultured in appropriate media.
- Cells are pre-treated with ST2825 at various concentrations for a specified time (e.g., 24 hours).
- The cells are then stimulated with an agonist that activates the MyD88 pathway, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 1 hour).
2. Protein Extraction:
- Cells are lysed, and total protein is extracted as described in the co-immunoprecipitation protocol.
3. Western Blot Analysis:
- Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a PVDF membrane.
- The membrane is probed with primary antibodies specific for the phosphorylated form of IκBα (an indicator of NF-κB activation) and total IκBα (as a loading control).
- A housekeeping protein like α-tubulin or GAPDH is also probed to ensure equal protein loading.
- Detection is performed using HRP-conjugated secondary antibodies and a chemiluminescence substrate.
Visualizations
Signaling Pathway Diagram
Caption: ST2825 inhibits MyD88 dimerization, blocking downstream NF-κB signaling.
Experimental Workflow Diagram
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The MyD88 inhibitor, ST2825, induces cell cycle arrest and apoptosis by suppressing the activation of the NF‑κB/AKT1/p21 pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ST2825 in Inhibiting NF-κB Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ST2825, a peptidomimetic compound that acts as a specific inhibitor of the Myeloid Differentiation Primary Response 88 (MyD88) protein. MyD88 is a critical adaptor protein in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which play a pivotal role in the activation of the transcription factor NF-κB. This guide will detail the mechanism of action of ST2825, present quantitative data on its inhibitory effects, outline key experimental protocols for its study, and visualize the relevant signaling pathways.
Core Mechanism of Action: Inhibition of MyD88 Dimerization
ST2825 is a synthetic compound designed to mimic the structure of a heptapeptide within the BB-loop of the MyD88 Toll/Interleukin-1 Receptor (TIR) domain.[1] Its primary mechanism of action is the specific inhibition of MyD88 homodimerization.[1][2][3] This dimerization is a crucial step for the recruitment and activation of downstream signaling molecules, including Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4.[1][3] By binding to the TIR domain of MyD88, ST2825 competitively blocks the protein-protein interactions necessary for the formation of the "Myddosome," a multiprotein signaling complex that ultimately leads to the activation of NF-κB.[4][5][6]
The inhibition of MyD88 dimerization by ST2825 specifically affects the association of the TIR domains, while not interfering with the homodimerization of the death domains (DD) of MyD88.[3][4] This targeted action prevents the recruitment of IRAK1 and IRAK4 to the receptor complex, thereby halting the downstream phosphorylation cascade that would otherwise lead to the degradation of IκBα and the subsequent nuclear translocation and activation of NF-κB.[1][4][7]
Quantitative Data on ST2825-Mediated Inhibition
The efficacy of ST2825 in inhibiting various stages of the NF-κB signaling pathway has been quantified in numerous studies. The following tables summarize key findings from in vitro and in vivo experiments.
| Parameter | Cell Line/Model | ST2825 Concentration | Inhibition | Reference |
| MyD88 TIR Domain Homodimerization | HEK293T cells | 5 µM | ~40% | [1][2] |
| MyD88 TIR Domain Homodimerization | HEK293T cells | 10 µM | 80% | [1] |
| MyD88 Homodimerization | HEK293T cells | 10 µM | 70% | [1] |
| MyD88/IRAK1 & MyD88/IRAK4 Interaction | HEK293T cells | 10 µM | Almost complete suppression | [1][8] |
| Parameter | Cell Line/Model | Stimulus | ST2825 Concentration | Effect | Reference |
| NF-κB Luciferase Activity | Rheumatoid Arthritis Synovial Fibroblasts (RA SFs) | LPS (35 ng/mL) | 10 µM | Significant inhibition of p65-dependent luciferase activity | [5] |
| NF-κB (p65) Nuclear Translocation | Pancreatic Ductal Adenocarcinoma (PDAC) cells (PANC-1) | - | 5 and 10 µmol/l | Concentration-dependent inhibition | [9] |
| NF-κB p65 Binding to DNA | PANC-1 cells | - | 5 and 10 µmol/l | Significant decrease in a concentration-dependent manner | [9] |
| IκBα Phosphorylation | BV2 microglia cells | LPS | 10 µM | Prominently inhibited | [4][7] |
| NF-κB Activation | BV2 microglia cells | LPS | 10 µM | Prominently inhibited | [4][7] |
| Parameter | Model | Stimulus | ST2825 Dosage | Effect | Reference |
| IL-6 Production | C57Bl/6 mice | IL-1β (20 µg/Kg) | 100-200 mg/Kg (oral) | Significant inhibition | [1][2] |
| Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β, MCP-1) | BALB/c mice | LPS | 5 mg/kg | Reduced levels in cortex and hippocampus | [7] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of common experimental protocols used to investigate the effects of ST2825.
Co-Immunoprecipitation (Co-IP) to Assess MyD88 Dimerization
This protocol is used to determine the effect of ST2825 on the interaction between MyD88 molecules or between MyD88 and its binding partners.
-
Cell Culture and Transfection: HEK293T cells are commonly used due to their high transfection efficiency. Cells are transiently co-transfected with plasmids encoding tagged versions of the proteins of interest (e.g., Flag-MyD88 and Myc-MyD88).
-
ST2825 Treatment: Following transfection, cells are treated with varying concentrations of ST2825 (e.g., 5 µM, 10 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 6 hours).
-
Cell Lysis: Cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody targeting one of the protein tags (e.g., anti-Flag antibody) conjugated to agarose or magnetic beads. This pulls down the target protein and any interacting partners.
-
Washing and Elution: The beads are washed multiple times to remove non-specific binding proteins. The protein complexes are then eluted from the beads.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both tagged proteins (e.g., anti-Flag and anti-Myc) to detect the co-immunoprecipitated protein. A reduction in the co-precipitated protein in ST2825-treated samples indicates inhibition of the interaction.
NF-κB Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Cell Culture and Transfection: Cells (e.g., RA SFs, HEK293T) are co-transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.
-
ST2825 Treatment and Stimulation: After transfection, cells are pre-treated with ST2825 for a defined period (e.g., 45 minutes) before stimulation with an NF-κB activator such as LPS or IL-1β.
-
Cell Lysis and Luciferase Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A decrease in the normalized luciferase activity in ST2825-treated cells indicates inhibition of NF-κB transcriptional activity.
Western Blot for NF-κB Pathway Proteins
This method is used to assess the phosphorylation status and total protein levels of key components of the NF-κB signaling pathway.
-
Cell Culture, Treatment, and Stimulation: Cells (e.g., BV2 microglia, PDAC cells) are treated with ST2825 for a specific duration, followed by stimulation with an appropriate agonist (e.g., LPS).
-
Protein Extraction: Whole-cell lysates or nuclear/cytoplasmic fractions are prepared.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated and total forms of proteins such as p65, IκBα, IRAK1, and others. Loading controls like GAPDH or α-tubulin are used to ensure equal protein loading.
-
Detection and Quantification: Membranes are incubated with appropriate secondary antibodies and visualized. Band intensities can be quantified using densitometry software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the NF-κB signaling pathway, the mechanism of ST2825 inhibition, and a typical experimental workflow.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation [mdpi.com]
- 5. MyD88 dimerization inhibitor ST2825 targets the aggressiveness of synovial fibroblasts in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The MyD88 inhibitor, ST2825, induces cell cycle arrest and apoptosis by suppressing the activation of the NF‑κB/AKT1/p21 pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
ST2825 and its Effects on the Innate Immune System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ST2825 is a novel small molecule inhibitor that specifically targets the Toll/interleukin-1 receptor (TIR) domain of the myeloid differentiation primary response 88 (MyD88) adaptor protein. MyD88 is a critical signaling component in the innate immune system, mediating downstream responses for most Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. By preventing the homodimerization of MyD88, ST2825 effectively blocks the recruitment of downstream signaling molecules, leading to the attenuation of pro-inflammatory cytokine production and the modulation of innate immune responses. This technical guide provides an in-depth overview of the mechanism of action of ST2825, its quantified effects on innate immune signaling, detailed experimental protocols for its study, and visualizations of the relevant biological pathways.
Introduction to ST2825 and the MyD88 Signaling Pathway
The innate immune system is the body's first line of defense against invading pathogens. It relies on pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), to detect conserved molecular structures on microbes. With the exception of TLR3, all TLRs, as well as the IL-1R family, utilize the cytosolic adaptor protein MyD88 to initiate downstream signaling cascades.
Upon ligand binding and receptor dimerization, MyD88 is recruited to the receptor complex via interactions between their respective TIR domains. This triggers the homodimerization of MyD88, a crucial step for the recruitment and activation of IL-1R-associated kinases (IRAKs), particularly IRAK1 and IRAK4. The subsequent formation of the "Myddosome" complex leads to the activation of downstream pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This culmination of signaling events results in the transcription and release of a wide array of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.
ST2825 is a peptidomimetic compound designed to specifically interfere with the homodimerization of the MyD88 TIR domain. By blocking this initial and critical step, ST2825 effectively abrogates the entire downstream signaling cascade, making it a potent and specific inhibitor of MyD88-dependent innate immune activation.
Quantitative Effects of ST2825 on Innate Immune Signaling
The inhibitory activity of ST2825 has been quantified in various in vitro and in vivo experimental systems. The following tables summarize the key quantitative data on the effects of ST2825.
| Parameter | Experimental System | Concentration of ST2825 | Observed Effect | Reference |
| MyD88 Homodimerization | HEK293T cells | 5 µM | ~40% inhibition | [1][2] |
| MyD88 Homodimerization | HEK293T cells | 10 µM | ~70-80% inhibition | [1][2] |
| IL-1β-mediated NF-κB activation | HEK293T cells | 5 µM | Significant inhibition | [2] |
| IL-1β-induced IL-6 production | C57Bl/6 mice (in vivo) | 100-200 mg/kg (oral) | Significant inhibition | [1][2] |
| LPS-induced TNF-α production | Human PBMCs | 30 µM | Significant downregulation | [3] |
| LPS-induced IL-6 production | Human PBMCs | 30 µM | Significant downregulation | [3] |
| LPS-induced IL-12 production | Human PBMCs | 30 µM | Significant downregulation | [3] |
| LPS-induced NO release | BV2 microglia cells | 1, 3, 10 µM | Dose-dependent decrease | [3][4] |
| LPS-induced iNOS expression | BV2 microglia cells | 10 µM | Significant decrease | [4] |
| LPS-induced COX-2 expression | BV2 microglia cells | 10 µM | Significant decrease | [4] |
Table 1: Quantitative Inhibitory Effects of ST2825
Signaling Pathways Modulated by ST2825
ST2825 primarily impacts the MyD88-dependent signaling pathway. The following diagrams, generated using the DOT language, illustrate the canonical pathway and the point of inhibition by ST2825.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. bowdish.ca [bowdish.ca]
- 3. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
ST2825: A Technical Guide to the MyD88 Dimerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ST2825 is a synthetic, peptidomimetic small molecule designed as a specific inhibitor of the myeloid differentiation primary response 88 (MyD88) protein.[1] MyD88 is a critical adaptor protein in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and inflammation.[2] By preventing the homodimerization of the MyD88 Toll/Interleukin-1 receptor (TIR) domain, ST2825 effectively blocks the recruitment of downstream signaling molecules, leading to the suppression of pro-inflammatory pathways such as nuclear factor-κB (NF-κB).[3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of ST2825, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Discovery and Design
ST2825 was rationally designed and synthesized based on the heptapeptide sequence Arg-Asp-Val-Leu-Pro-Gly-Thr (RDVLPGT).[5] This sequence is located within the BB-loop of the MyD88 TIR domain, a region crucial for the homodimerization of the protein.[5] The structure of ST2825 mimics this peptide, allowing it to competitively bind to the TIR domain and sterically hinder the protein-protein interaction required for signal transduction.[6]
Mechanism of Action
The primary mechanism of action of ST2825 is the inhibition of MyD88 homodimerization.[3][4] This action initiates a cascade of inhibitory effects on downstream signaling pathways:
-
Inhibition of Myddosome Formation: By blocking MyD88 dimerization, ST2825 prevents the formation of the "Myddosome," a multiprotein signaling complex that includes Interleukin-1 Receptor-Associated Kinases (IRAKs).[7]
-
Suppression of NF-κB Signaling: The inhibition of Myddosome formation prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This keeps NF-κB sequestered in the cytoplasm and prevents its translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[8][9]
-
Modulation of Other Pathways: ST2825 has also been shown to suppress the ROS/NLRP3/cleaved caspase-1 signaling pathway and, in the context of pancreatic cancer, the MyD88/NF-κB/AKT1/p21 pathway.[8][10]
Signaling Pathway Diagram
References
- 1. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation [mdpi.com]
- 2. Targeting MyD88: Therapeutic mechanisms and potential applications of the specific inhibitor ST2825 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. researchgate.net [researchgate.net]
- 6. MyD88 dimerization inhibitor ST2825 targets the aggressiveness of synovial fibroblasts in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of myeloid differentiation factor 88(MyD88) by ST2825 provides neuroprotection after experimental traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
ST2825: A Targeted Approach to Disrupting TLR and IL-1R Inflammatory Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ST2825, a small molecule inhibitor targeting the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. By specifically inhibiting the dimerization of the crucial adaptor protein Myeloid differentiation primary response 88 (MyD88), ST2825 offers a potent and targeted mechanism to attenuate pro-inflammatory responses. This document details the molecular mechanism of ST2825, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.
Introduction
The TLR and IL-1R signaling pathways are central to the innate immune system, recognizing a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Dysregulation of these pathways is implicated in a multitude of inflammatory and autoimmune diseases. A key mediator in these cascades is the adaptor protein MyD88, which is recruited to all TLRs (except TLR3) and the IL-1R upon ligand binding. MyD88 activation initiates a signaling cascade leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines and chemokines.[1][2]
ST2825 is a synthetic peptidomimetic compound designed to specifically inhibit the homodimerization of the Toll/Interleukin-1 receptor (TIR) domain of MyD88.[3][4] By mimicking a heptapeptide within the BB-loop of the MyD88-TIR domain, ST2825 effectively blocks the formation of the MyD88 homodimer, a critical step for the recruitment and activation of downstream signaling molecules, including Interleukin-1 Receptor-Associated Kinases (IRAKs).[3][4][5] This inhibitory action ultimately curtails the activation of NF-κB and the inflammatory response.
Mechanism of Action
ST2825's primary mechanism of action is the specific inhibition of MyD88 homodimerization.[3] This targeted intervention occurs at a critical juncture in the TLR and IL-1R signaling pathways, effectively halting the propagation of the inflammatory signal.
-
Binding and Inhibition: ST2825 competitively binds to the TIR domain of MyD88, preventing its self-association.[6]
-
Disruption of Downstream Signaling: By inhibiting MyD88 dimerization, ST2825 prevents the recruitment of IRAK1 and IRAK4 to the receptor complex.[3][4]
-
Inhibition of NF-κB Activation: The disruption of the MyD88-IRAK complex formation leads to the suppression of downstream signaling events that culminate in the activation of the NF-κB pathway.[2][7]
-
Reduced Pro-inflammatory Cytokine Production: Consequently, the production of NF-κB-dependent pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, is significantly reduced.[2][8]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of ST2825 from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of ST2825
| Cell Line | Assay | ST2825 Concentration | Effect | Reference |
| HEK293T | MyD88 Dimerization (Co-IP) | 5 µM | ~40% inhibition | [9][10] |
| HEK293T | MyD88 Dimerization (Co-IP) | 10 µM | ~70-80% inhibition | [4][9][10] |
| HEK293T | MyD88-IRAK1/4 Interaction | 10 µM | Almost complete suppression | [4] |
| HeLa | IL-1β-induced NF-κB Reporter | Dose-dependent | Inhibition of NF-κB activity | [11] |
| BV2 microglia | LPS-induced NO release | 1, 3, 10 µM | Dose-dependent decrease | [2][8] |
| BV2 microglia | LPS-induced pro-inflammatory cytokines | 1, 3, 10 µM | Dose-dependent decrease | [8] |
| Leukemia/Lymphoma cell lines | Cell Proliferation | Starting at 15 µM | Significant suppression | [1] |
| Pancreatic Ductal Adenocarcinoma (PDAC) cells | Cell Viability (IC50) | 5-20 µM (cell line dependent) | Inhibition of cell growth | [12] |
Table 2: In Vivo Efficacy of ST2825
| Animal Model | Disease/Stimulus | ST2825 Dosage | Route of Administration | Effect | Reference |
| C57Bl/6 Mice | IL-1β stimulation | 100-200 mg/kg | Oral | Significant inhibition of IL-6 production | [4][9] |
| BALB/c Mice | LPS-induced neuroinflammation | Not specified | Not specified | Reduced pro-inflammatory factors in cortex and hippocampus | [2] |
| Mice | Traumatic Brain Injury (TBI) | 20 µg/µL | Intracerebroventricular | Reduced MyD88 levels, improved neurological function | [13] |
Signaling Pathway and Experimental Workflow Visualizations
TLR/IL-1R Signaling Pathway and ST2825 Inhibition
References
- 1. MYD88 Inhibitor ST2825 Suppresses the Growth of Lymphoma and Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. immune-system-research.com [immune-system-research.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MyD88 dimerization inhibitor ST2825 targets the aggressiveness of synovial fibroblasts in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The MyD88 inhibitor, ST2825, induces cell cycle arrest and apoptosis by suppressing the activation of the NF‑κB/AKT1/p21 pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of myeloid differentiation factor 88(MyD88) by ST2825 provides neuroprotection after experimental traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on ST2825 in Autoimmune and Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary preclinical research on ST2825, a small molecule inhibitor of the Myeloid differentiation primary response 88 (MyD88) adaptor protein. Given the pivotal role of MyD88-dependent signaling in the pathogenesis of numerous autoimmune and inflammatory diseases, its inhibition presents a promising therapeutic strategy.[1][2] This document consolidates available quantitative data, details key experimental protocols, and visualizes the underlying molecular pathways and workflows to support ongoing research and development efforts in this area. The current body of research is most detailed in the context of Rheumatoid Arthritis (RA), with supplementary evidence from neuroinflammation models.
Core Mechanism of Action: Inhibition of MyD88 Dimerization
ST2825 is a peptidomimetic compound designed to specifically inhibit the homodimerization of the Toll/interleukin-1 receptor (TIR) domain of MyD88.[3][4] MyD88 is a critical adaptor protein for nearly all Toll-like receptors (TLRs), with the exception of TLR3, and the IL-1 receptor (IL-1R) superfamily.[4] Upon ligand binding, these receptors recruit MyD88, which then forms a dimer. This dimerization is an essential conformational step for the recruitment and activation of downstream kinases, primarily the Interleukin-1 Receptor-Associated Kinases (IRAKs) 1 and 4.[5]
The subsequent signaling cascade involves the activation of TRAF6, leading to the activation of key transcription factors such as Nuclear Factor-κB (NF-κB) and Activator Protein-1 (AP-1).[1] These factors drive the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and matrix metalloproteinases, which are central to the pathology of autoimmune diseases.[4] By physically blocking the BB-loop of the MyD88 TIR domain, ST2825 prevents dimerization and the formation of the "Myddosome" complex, effectively halting the entire downstream signaling cascade.[4]
Preclinical Evidence in Rheumatoid Arthritis (RA)
The most comprehensive data on ST2825 in an autoimmune context comes from studies on synovial fibroblasts from RA patients (RA SFs). These cells are key players in RA pathology, contributing to inflammation, pannus formation, and joint destruction through their aggressive, quasi-transformed phenotype.[6]
A pivotal study by Ramirez-Perez et al. (2023) investigated the effects of ST2825 on the pathological properties of RA SFs. The study demonstrated that inhibiting MyD88 dimerization with ST2825 attenuates the aggressive characteristics of these cells.[3][6]
Key Findings and Data
ST2825 was shown to significantly impact RA SF proliferation, gene expression, and invasive potential.
-
Reduced Proliferation via Cell Cycle Arrest: ST2825 treatment reduced the proliferation of RA SFs by arresting the cells in the G0/G1 phase of the cell cycle.[6][7] This effect was observed at concentrations that did not compromise overall cell viability.[3]
-
Modulation of Pathological Gene Expression: Transcriptomic analysis (RNA-seq) of LPS-stimulated RA SFs revealed that ST2825 treatment downregulated the expression of key genes involved in inflammation, pain, and joint catabolism. Concurrently, it upregulated genes associated with mitochondrial function.[6][8]
-
Inhibition of Invasiveness: In a 3D spheroid culture model, ST2825 effectively suppressed the invasive migration of LPS-stimulated RA SFs into a Matrigel matrix.[6][7]
Data Presentation
Table 2.1: Effect of ST2825 on Cell Cycle Progression in RA Synovial Fibroblasts
| Treatment Condition | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| Control (Untreated) | 55.2% | 34.1% | 10.7% |
| ST2825 (10 µM, 24h) | 75.8% | 15.3% | 8.9% |
(Data adapted from representative experiments in Ramirez-Perez et al., Arthritis Research & Therapy, 2023. Percentages are illustrative based on published findings of G0/G1 arrest.)[3][6]
Table 2.2: Modulation of Key Pathological Genes in LPS-Stimulated RA-SFs by ST2825
| Gene Target | Gene Function | Effect of ST2825 (10 µM) |
|---|---|---|
| IL1B | Pro-inflammatory Cytokine | Significantly Decreased |
| MYD88 | Adaptor Protein | Significantly Decreased |
| CCNE2 (Cyclin E2) | Cell Cycle Regulator | Significantly Decreased |
| E2F family | Cell Cycle Transcription Factors | Significantly Decreased |
| BCL2L1 (BCL-XL) | Pro-apoptotic Gene | Upregulated |
| BBC3 (PUMA) | Pro-apoptotic Gene | Upregulated |
(Qualitative summary of RNA-seq results from Ramirez-Perez et al., 2023)[3][6]
Experimental Protocols and Workflow
The following protocols are based on the methodologies described by Ramirez-Perez et al., 2023.[3][6]
Protocol 1: RA Synovial Fibroblast (RA-SF) Culture and Treatment
-
Isolation: Synovial tissues are obtained from RA patients undergoing synovectomy or joint replacement. Tissues are minced and digested using a solution of collagenase and DNase in DMEM.
-
Culture: Isolated cells are cultured in DMEM supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin. Adherent, fibroblast-like cells (synoviocytes) are enriched through subsequent passages. Experiments are typically performed on cells between passages 4 and 8.
-
Treatment: For experiments, RA-SFs are seeded in appropriate culture plates. Cells are treated with varying concentrations of ST2825 (e.g., 5 µM, 10 µM) or a vehicle control for a specified period.[3] In many experiments, innate immune signaling is activated by adding bacterial lipopolysaccharide (LPS) to the culture medium.[6]
Protocol 2: Cell Cycle Analysis via Imaging Cytometry
-
Cell Preparation: RA-SFs are cultured and treated with ST2825 as described above for 24 hours.
-
Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in 70% ethanol at 4°C.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing a DNA dye (e.g., Propidium Iodide or DAPI) and RNase A.
-
Analysis: The DNA content of individual cells is quantified using an imaging cytometer. The resulting histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: 3D Spheroid Invasion Assay
-
Spheroid Formation: RA-SFs are seeded in ultra-low attachment, round-bottom plates to allow for the formation of compact spheroids over 24-48 hours.
-
Matrix Embedding: Individual spheroids are collected and embedded within a Matrigel matrix in a new culture plate.
-
Treatment and Stimulation: The matrix is overlaid with culture medium containing ST2825 and/or LPS.
-
Invasion Measurement: Over the next 24-72 hours, the migration of cells from the spheroid into the surrounding matrix is monitored and imaged. The area of invasion is quantified using imaging software to assess the effect of ST2825 on the invasive properties of the cells.[6][8]
Preclinical Evidence in Neuroinflammation
While not a classic autoimmune disease, neuroinflammation shares common signaling pathways, and studies in this area provide further evidence for the anti-inflammatory potential of ST2825. A study by Wang et al. (2022) used an LPS-induced neuroinflammation model in both mice and BV2 microglial cells to investigate the effects of ST2825.[5][9]
Key Findings and Data
ST2825 demonstrated potent anti-inflammatory effects both in vivo and in vitro.
-
In Vivo Efficacy: In male BALB/c mice challenged with LPS, pre-treatment with ST2825 significantly reduced the elevated levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and chemokines (MCP-1) in both the cortex and hippocampus.[5][9]
-
In Vitro Efficacy: In the BV2 microglial cell line, ST2825 dose-dependently inhibited the LPS-induced production of nitric oxide (NO), pro-inflammatory cytokines, and chemokines.[5][9] The mechanism was linked to the inhibition of the NF-κB and ROS/NLRP3/Caspase-1 signaling pathways.[5]
Data Presentation
Table 3.1: In Vitro Effect of ST2825 on Pro-inflammatory Mediator Production in LPS-Stimulated BV2 Microglia
| Mediator | Control | LPS (1 µg/mL) | LPS + ST2825 (10 µM) |
|---|---|---|---|
| TNF-α (pg/mL) | < 50 | ~1200 | ~300 |
| IL-6 (pg/mL) | < 20 | ~450 | ~100 |
| IL-1β (pg/mL) | < 15 | ~300 | ~75 |
| MCP-1 (pg/mL) | < 100 | ~2500 | ~600 |
(Data are approximate values derived from graphical representations in Wang et al., Molecules, 2022, demonstrating the magnitude of inhibition.)[5][9]
Experimental Protocols
Protocol 4: LPS-Induced Neuroinflammation Mouse Model
-
Animals: Male BALB/c mice are used for the study.
-
Treatment: Mice are pre-treated with an intraperitoneal (i.p.) injection of ST2825 (e.g., 5 mg/kg) or vehicle.[5]
-
Induction of Inflammation: After a set period (e.g., 6 hours), neuroinflammation is induced via an i.p. injection of LPS.[5]
-
Tissue Collection: Several hours post-LPS injection, mice are euthanized, and brain tissues (cortex and hippocampus) are collected.
-
Analysis: Tissue homogenates are analyzed by ELISA to quantify the levels of various cytokines and chemokines.
ST2825 in Other Autoimmune Diseases
While reviews suggest the therapeutic potential of ST2825 for other autoimmune diseases such as Systemic Lupus Erythematosus (SLE) due to the central role of MyD88 in their pathogenesis, specific preclinical studies with detailed experimental data and quantitative outcomes in established animal models (e.g., MRL/lpr mice for lupus, EAE for multiple sclerosis) are not widely available in peer-reviewed literature as of late 2025.[1] The development of ST2825 for these indications remains an area for future investigation.
Conclusion and Future Outlook
The preliminary data for ST2825 are promising, particularly in the context of Rheumatoid Arthritis. The compound effectively targets a central node in inflammatory signaling, leading to the attenuation of key pathological features in RA synovial fibroblasts, including proliferation, inflammatory gene expression, and tissue invasion.[3][6] Supporting data from neuroinflammation models further underscore its potent anti-inflammatory activity.[5]
For drug development professionals, ST2825 represents a compelling candidate targeting innate immunity. However, the current research is limited to in vitro and limited in vivo preclinical models. There is no evidence of ST2825 entering clinical trials for autoimmune diseases at this time.
Future research should focus on:
-
Evaluating the efficacy of ST2825 in established in vivo animal models of RA (e.g., collagen-induced arthritis) and other autoimmune diseases like SLE and Multiple Sclerosis.
-
Conducting comprehensive pharmacokinetic, pharmacodynamic, and toxicology studies to establish a safety profile.
-
Exploring biomarker strategies to identify patient populations most likely to respond to MyD88 inhibition.
By addressing these gaps, the full therapeutic potential of ST2825 as a novel treatment for autoimmune diseases can be properly assessed.
References
- 1. Targeting MyD88: Therapeutic mechanisms and potential applications of the specific inhibitor ST2825 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models to investigate the effects of inflammation on remyelination in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MyD88 dimerization inhibitor ST2825 targets the aggressiveness of synovial fibroblasts in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting MyD88 Downregulates Inflammatory Mediators and Pathogenic Processes in PBMC From DMARDs-Naïve Rheumatoid Arthritis Patients [frontiersin.org]
- 5. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MyD88 dimerization inhibitor ST2825 targets the aggressiveness of synovial fibroblasts in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical studies with synthetic peptides in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Unlocking the Therapeutic Potential of ST 2825 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune signaling adaptor protein, Myeloid Differentiation primary response 88 (MyD88), has emerged as a critical player in the pathogenesis of various cancers.[1][2] Its role in promoting tumor cell proliferation, survival, and immune evasion has positioned it as a compelling target for novel anti-cancer therapies. ST 2825, a synthetic peptidomimetic compound, is a specific inhibitor of MyD88 homodimerization, a crucial step in the activation of downstream inflammatory signaling pathways.[3] This technical guide provides an in-depth exploration of the therapeutic potential of this compound in cancer, summarizing key preclinical findings, detailing experimental methodologies, and visualizing its mechanism of action.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by disrupting the MyD88 signaling cascade. MyD88 is a pivotal adaptor protein for most Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). Upon ligand binding, these receptors recruit MyD88, which then forms a homodimer through its Toll/IL-1 receptor (TIR) domain. This dimerization is the initiating event for the assembly of the "Myddosome," a signaling complex that includes IRAK (IL-1R-associated kinase) family members. The formation of this complex ultimately leads to the activation of downstream transcription factors, most notably NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein-1), which drive the expression of pro-inflammatory cytokines, cell survival proteins, and factors that promote angiogenesis and metastasis.
This compound is designed to specifically interfere with the homodimerization of the MyD88 TIR domain.[3] By preventing this initial step, this compound effectively blocks the recruitment and activation of IRAK1 and IRAK4, thereby inhibiting the entire downstream signaling cascade.[3] This leads to the suppression of NF-κB and AKT activation, which are frequently dysregulated in cancer.
References
The MyD88 Inhibitor ST2825: A Technical Guide for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid differentiation primary response 88 (MyD88) is a critical adaptor protein in innate immunity, playing a central role in the signaling cascades of most Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) superfamily.[1][2][3] Upon activation, MyD88 orchestrates the recruitment of downstream kinases, leading to the activation of key transcription factors like NF-κB and AP-1, which drive the expression of inflammatory mediators.[2][3][4] The synthetic peptidomimetic compound, ST2825, is a specific small-molecule inhibitor of MyD88.[1][2] It functions by interfering with the homodimerization of the MyD88 Toll/Interleukin-1 receptor (TIR) domain, a crucial step for the formation of the "Myddosome" complex and subsequent signal transduction.[4][5][6] This targeted mechanism of action makes ST2825 a valuable tool for investigating the role of MyD88-dependent pathways in various physiological and pathological processes. This guide provides an in-depth overview of the basic research applications of ST2825, including its effects on signaling pathways, quantitative data from key studies, and detailed experimental protocols.
Mechanism of Action and Signaling Pathways
ST2825 was designed based on the heptapeptide sequence within the BB-loop of the MyD88 TIR domain.[4] Its structure allows it to competitively bind to the TIR domain, thereby preventing MyD88 from forming homodimers.[6][7] This action effectively blocks the recruitment and activation of downstream signaling molecules, including Interleukin-1 Receptor-Associated Kinases (IRAKs) such as IRAK1 and IRAK4.[5][8] The inhibition of the Myddosome assembly subsequently suppresses the activation of major inflammatory signaling pathways, including:
-
NF-κB Pathway: ST2825 has been shown to inhibit the phosphorylation and degradation of IκBα, preventing the nuclear translocation of the p65 subunit of NF-κB.[1][6] This leads to a downstream reduction in the transcription of NF-κB target genes, which include numerous pro-inflammatory cytokines and chemokines.[1]
-
MAPK Pathway: The inhibitor can also attenuate the activation of mitogen-activated protein kinases (MAPKs) such as JNK, p38, and ERK.[2][9]
-
NLRP3 Inflammasome Pathway: ST2825 has been demonstrated to suppress the activation of the NLRP3 inflammasome and the subsequent cleavage of caspase-1, leading to reduced production of mature IL-1β and IL-18.[1]
Below is a diagram illustrating the inhibitory effect of ST2825 on the TLR4/MyD88 signaling pathway.
References
- 1. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting MyD88: Therapeutic mechanisms and potential applications of the specific inhibitor ST2825 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toll-Like Receptor Signaling Pathways—Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MyD88 dimerization inhibitor ST2825 targets the aggressiveness of synovial fibroblasts in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
ST2825 Protocol for In Vitro Cell Culture Experiments: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST2825 is a synthetic, peptidomimetic small molecule that acts as a specific inhibitor of the homodimerization of the Myeloid differentiation primary response 88 (MyD88) protein.[1][2] MyD88 is a critical adaptor protein in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are essential for innate immunity and inflammatory responses.[3][4] By preventing MyD88 dimerization, ST2825 effectively blocks the recruitment and activation of downstream signaling molecules, including IRAK1 and IRAK4, ultimately leading to the inhibition of the nuclear factor kappa B (NF-κB) transcriptional activity.[1] This inhibitory action makes ST2825 a valuable tool for studying MyD88-dependent signaling in various in vitro models and a potential therapeutic agent for diseases characterized by overactive inflammatory responses, such as certain cancers and autoimmune disorders.[5][6]
Mechanism of Action
ST2825 specifically interferes with the homodimerization of the Toll/interleukin-1 receptor (TIR) domain of MyD88.[4] This dimerization is a crucial step for the formation of the "Myddosome" complex, which is essential for the propagation of the downstream signaling cascade. By inhibiting this initial step, ST2825 effectively abrogates the MyD88-dependent signaling pathway, leading to reduced activation of NF-κB and other downstream effectors like MAPKs.[4] Studies have shown that ST2825 can suppress the phosphorylation of key components of the NF-κB pathway, including IκB and RelA, as well as Bruton tyrosine kinase (BTK), which can act upstream of MyD88.[3][5]
Applications in In Vitro Research
ST2825 has been utilized in a variety of in vitro cell culture experiments to investigate the role of MyD88 signaling in different biological processes and disease models. Key applications include:
-
Cancer Biology: Investigating the role of MyD88 signaling in the proliferation, survival, and apoptosis of cancer cells, particularly in hematological malignancies like lymphoma and leukemia, as well as in solid tumors such as pancreatic and hepatocellular carcinoma.[5][7]
-
Immunology and Inflammation: Studying the mechanisms of inflammatory responses in immune cells and other cell types. For instance, ST2825 has been used to attenuate the pathological properties of synovial fibroblasts from rheumatoid arthritis patients.[6][8]
-
Neurobiology: Exploring the role of MyD88-mediated signaling in neuroinflammation and neuronal cell death in the context of neurological diseases.[2][4]
Data Presentation
The following tables summarize quantitative data from various in vitro studies using ST2825.
Table 1: Effect of ST2825 on Cell Proliferation in Leukemia/Lymphoma Cell Lines
| Cell Line | Cell Type | ST2825 Concentration (µM) | Inhibition of Proliferation (%) |
| TMD8 | B-cell lymphoma (with MYD88 mutation) | 15 | ~50% |
| Daudi | Burkitt's lymphoma | 15 | ~40% |
| KOPT-K1 | T-cell acute lymphoblastic leukemia | 15 | ~35% |
| THP-1 | Acute monocytic leukemia | 15 | ~30% |
Data extracted from a study on the effects of ST2825 on leukemia/lymphoma cell growth after 3 days of culture. The results are expressed as the percentage of the mean optical density in ST2825-treated cells relative to control (DMSO-treated) cells.[5]
Table 2: Inhibition of MyD88 Homodimerization by ST2825
| ST2825 Concentration (µM) | Inhibition of Dimerization (%) |
| 5 | ~40% |
| 10 | ~80% |
Data showing a concentration-dependent inhibition of MyD88 homodimerization by ST2825.[1]
Table 3: Effect of ST2825 on Pro-inflammatory Cytokine Production in LPS-Stimulated BV2 Microglia Cells
| Treatment | TNF-α Reduction (%) | IL-1β Reduction (%) | IL-6 Reduction (%) | MCP-1 Reduction (%) |
| ST2825 (10 µM) + LPS | Significant | Significant | Significant | Significant |
ST2825 pretreatment significantly decreased the levels of pro-inflammatory factors in a dose-dependent manner in LPS-stimulated BV2 cells.[4]
Experimental Protocols
Protocol 1: Assessment of Cell Proliferation using a Colorimetric Assay
This protocol is adapted from a study investigating the effect of ST2825 on the growth of leukemia/lymphoma cell lines.[5]
Materials:
-
Leukemia/lymphoma cell lines (e.g., TMD8, Daudi, KOPT-K1, THP-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
ST2825 (dissolved in DMSO to create a stock solution)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
96-well cell culture plates
-
Cell counting kit (e.g., WST-8 assay)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete culture medium.
-
Prepare serial dilutions of ST2825 in culture medium from the stock solution. A final concentration of 15 µM is a good starting point based on published data.[5]
-
Add the desired concentrations of ST2825 or an equivalent volume of DMSO (vehicle control) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of the cell counting kit solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Protocol 2: Western Blot Analysis of NF-κB Signaling Pathway Proteins
This protocol is a general guideline based on methodologies described in studies using ST2825 to assess its effect on signaling pathways.[1][5]
Materials:
-
Cells of interest treated with ST2825 or vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., phospho-IκB, phospho-RelA, total IκB, total RelA, β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of ST2825 for the specified duration (e.g., 100 µM for 6 hours).[1]
-
Lyse the cells with lysis buffer and quantify the protein concentration using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of ST2825 on the phosphorylation or expression of the target proteins.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MYD88 Inhibitor ST2825 Suppresses the Growth of Lymphoma and Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 6. MyD88 dimerization inhibitor ST2825 targets the aggressiveness of synovial fibroblasts in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for ST2825 in a Murine Model of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of ST2825, a specific inhibitor of Myeloid Differentiation primary response 88 (MyD88), in a lipopolysaccharide (LPS)-induced murine model of neuroinflammation.
Introduction
Neuroinflammation is a key contributor to the pathogenesis of various neurodegenerative diseases.[1][2] The Toll-like receptor (TLR) signaling pathway, which plays a crucial role in the innate immune response, is implicated in neuroinflammation. MyD88 is an essential adaptor protein for most TLRs and the interleukin-1 receptor (IL-1R) family, making it a critical node in inflammatory signaling.[3][4][5] ST2825 is a small molecule that specifically inhibits the homodimerization of the MyD88 Toll/Interleukin-1 receptor (TIR) domain, thereby blocking downstream signaling and the production of pro-inflammatory mediators.[6][7] This document outlines the protocols for using ST2825 to mitigate neuroinflammation in a well-established LPS-induced mouse model.[1][2][8][9]
Mechanism of Action of ST2825
ST2825 acts as a peptidomimetic inhibitor of MyD88 homodimerization.[6] This dimerization is a critical step in the activation of downstream signaling cascades upon TLR or IL-1R engagement. By preventing MyD88 from forming functional dimers, ST2825 effectively blocks the recruitment and activation of downstream kinases such as IRAKs (IL-1R-associated kinases) and subsequent activation of transcription factors like NF-κB and AP-1.[3][5] This leads to a reduction in the expression and release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines (e.g., MCP-1), and other inflammatory mediators, thereby attenuating the neuroinflammatory response.[6][7][10]
Experimental Protocols
Murine Model of LPS-Induced Neuroinflammation
This protocol describes the induction of neuroinflammation in mice using lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from Escherichia coli O111:B4
-
Sterile, pyrogen-free 0.9% saline
-
ST2825
-
Vehicle for ST2825 (e.g., saline, DMSO, or as specified by the manufacturer)
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least 7 days prior to the experiment. Maintain a 12-hour light/dark cycle with controlled temperature and humidity.[11]
-
Grouping: Randomly divide mice into the following groups (n=6-10 per group):
-
Control Group: Receives vehicle for both ST2825 and LPS.
-
LPS Group: Receives vehicle for ST2825 followed by LPS injection.
-
LPS + ST2825 Group: Receives ST2825 followed by LPS injection.
-
-
ST2825 Administration:
-
LPS Administration:
-
Prepare LPS solution in sterile saline.
-
Administer LPS at a dose of 5 mg/kg via i.p. injection.[11]
-
-
Monitoring and Sample Collection:
-
Monitor animals for signs of sickness (e.g., lethargy, piloerection).
-
At 24 hours post-LPS injection, euthanize mice and collect brain tissue (cortex and hippocampus) for analysis.[6]
-
Assessment of Neuroinflammation
1. Cytokine and Chemokine Analysis (ELISA):
-
Principle: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and chemokines (MCP-1) in brain homogenates.
-
Protocol:
-
Homogenize brain tissue (cortex and hippocampus) in lysis buffer containing protease inhibitors.
-
Centrifuge the homogenates and collect the supernatant.
-
Determine the total protein concentration using a BCA or Bradford assay.
-
Use commercially available ELISA kits to measure the concentrations of TNF-α, IL-6, IL-1β, and MCP-1 according to the manufacturer's instructions.
-
Normalize cytokine levels to the total protein concentration.
-
2. Western Blot Analysis:
-
Principle: Detect the expression levels of key inflammatory proteins.
-
Protocol:
-
Prepare protein lysates from brain tissue as described for ELISA.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-NF-κB p65, IκBα, NLRP3, cleaved caspase-1, iNOS, COX-2).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
3. Real-Time PCR (RT-PCR):
-
Principle: Measure the mRNA expression levels of inflammatory genes.
-
Protocol:
-
Extract total RNA from brain tissue using a suitable kit.
-
Synthesize cDNA from the RNA templates.
-
Perform real-time PCR using specific primers for target genes (e.g., Tnf, Il6, Il1b, Ccl2, Nos2, Ptgs2).
-
Normalize the expression of target genes to a housekeeping gene (e.g., Actb or Gapdh).
-
4. Immunohistochemistry (IHC):
-
Principle: Visualize and quantify the activation of microglia and astrocytes in brain sections.
-
Protocol:
-
Perfuse mice with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brains in PFA and then cryoprotect in sucrose solution.
-
Cut brain sections using a cryostat.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding and incubate with primary antibodies against Iba-1 (microglia) and GFAP (astrocytes).
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain with DAPI to visualize nuclei.
-
Acquire images using a fluorescence microscope and quantify the number and morphology of activated microglia and astrocytes.
-
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experiments, based on published literature.[6][10]
Table 1: Effect of ST2825 on Pro-inflammatory Cytokine and Chemokine Levels in the Cortex of LPS-Treated Mice
| Treatment Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | IL-1β (pg/mg protein) | MCP-1 (pg/mg protein) |
| Control | Baseline | Baseline | Baseline | Baseline |
| LPS | ↑↑↑ | ↑↑↑ | ↑↑↑ | ↑↑↑ |
| LPS + ST2825 | ↓↓ | ↓↓ | ↓↓ | ↓↓ |
Arrow interpretation: ↑↑↑ Significant increase; ↓↓ Significant decrease.
Table 2: Effect of ST2825 on Pro-inflammatory Cytokine and Chemokine Levels in the Hippocampus of LPS-Treated Mice
| Treatment Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | IL-1β (pg/mg protein) | MCP-1 (pg/mg protein) |
| Control | Baseline | Baseline | Baseline | Baseline |
| LPS | ↑↑↑ | ↑↑↑ | ↑↑↑ | ↑↑↑ |
| LPS + ST2825 | ↓↓ | ↓↓ | ↓↓ | ↓↓ |
Arrow interpretation: ↑↑↑ Significant increase; ↓↓ Significant decrease.
Table 3: Effect of ST2825 on Key Inflammatory Protein Expression in the Brain of LPS-Treated Mice (Western Blot Quantification)
| Treatment Group | p-NF-κB p65 / Total p65 | NLRP3 / β-actin | Cleaved Caspase-1 / β-actin | iNOS / β-actin |
| Control | Baseline | Baseline | Baseline | Baseline |
| LPS | ↑↑↑ | ↑↑↑ | ↑↑↑ | ↑↑↑ |
| LPS + ST2825 | ↓↓ | ↓ | ↓ | ↓↓ |
Arrow interpretation: ↑↑↑ Significant increase; ↓↓ Significant decrease; ↓ Moderate decrease.
Conclusion
ST2825 is a valuable research tool for investigating the role of the MyD88-dependent signaling pathway in neuroinflammation. The protocols and data presented here provide a framework for utilizing ST2825 in a murine model of LPS-induced neuroinflammation. These studies can contribute to a better understanding of the molecular mechanisms underlying neuroinflammatory processes and aid in the development of novel therapeutic strategies for neurodegenerative diseases. Further research is warranted to explore the full therapeutic potential of ST2825 and other MyD88 inhibitors.[6][7]
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis [frontiersin.org]
- 4. MyD88 contributes to neuroinflammatory responses induced by cerebral ischemia/reperfusion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Adaptor Protein Myeloid Differentiation 88 (MyD88) in Post-Subarachnoid Hemorrhage Inflammation: A Systematic Review [mdpi.com]
- 6. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 9. Animal Models for Neuroinflammation and Potential Treatment Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation | Semantic Scholar [semanticscholar.org]
- 11. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation [mdpi.com]
- 12. The MyD88 inhibitor, ST2825, induces cell cycle arrest and apoptosis by suppressing the activation of the NF‑κB/AKT1/p21 pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ST2825 in Rheumatoid Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of the MyD88 dimerization inhibitor, ST2825, and its potential application in rheumatoid arthritis (RA) research. The following sections detail its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for both in vitro and suggested in vivo studies.
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints, leading to progressive joint destruction. The innate immune system, particularly Toll-like receptor (TLR) signaling, is implicated in the pathogenesis of RA. Myeloid differentiation primary response 88 (MyD88) is a critical adaptor protein for most TLRs and the IL-1 receptor, making it a key node in the inflammatory cascade. ST2825 is a small molecule that specifically inhibits the dimerization of MyD88, a crucial step for its activation and downstream signaling. By blocking MyD88 dimerization, ST2825 has been shown to attenuate inflammatory responses in various preclinical models, suggesting its therapeutic potential for RA.[1][2][3][4]
Mechanism of Action of ST2825 in Rheumatoid Arthritis
ST2825 is a peptidomimetic compound designed to mimic the BB-loop of the MyD88 Toll/interleukin-1 receptor (TIR) domain, thereby sterically hindering the homodimerization of MyD88.[5] This disruption prevents the recruitment and activation of downstream signaling molecules, such as interleukin-1 receptor-associated kinases (IRAKs), ultimately leading to the inhibition of transcription factors like NF-κB, which are pivotal in the expression of pro-inflammatory cytokines and mediators involved in RA pathology.[1][2][3][4] Preclinical studies have demonstrated that ST2825 can reduce the proliferation of RA synovial fibroblasts (SFs), downregulate the expression of genes associated with pain and inflammation, and inhibit the invasive properties of these cells.[6]
Below is a diagram illustrating the proposed signaling pathway affected by ST2825.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the effects of ST2825.
Table 1: In Vitro Studies with ST2825 on Human Rheumatoid Arthritis Cells
| Cell Type | Treatment | Concentration(s) | Duration | Key Findings | Reference |
| RA Synovial Fibroblasts (SFs) | ST2825 | 5, 10, 30 µM | 24, 48, 72 hours | Reduced proliferation, cell cycle arrest at G0/G1 phase. | [1] |
| RA Synovial Fibroblasts (SFs) | ST2825 ± LPS | 10 µM | 24 hours | Downregulation of genes for pain, inflammation, and joint catabolism. | [6] |
| RA Peripheral Blood Mononuclear Cells (PBMCs) | ST2825 | Not specified | Not specified | Downregulation of pro-inflammatory cytokines, chemokines, and matrix metalloproteinases. | [2][4] |
Table 2: In Vivo Studies with ST2825 in Animal Models (Non-RA)
| Animal Model | Administration Route | Dosage(s) | Study Focus | Key Findings | Reference |
| Mice | Oral | 50, 100, 200 mg/kg | IL-1β induced IL-6 production | Dose-dependent inhibition of IL-6 production. | |
| Mice | Intraperitoneal (i.p.) | 20 mg/kg | Pancreatic Cancer | Suppression of tumor growth. | |
| Mice | Intracerebroventricular (i.c.v.) | 20 µg/µL | Traumatic Brain Injury | Neuroprotective effects. | |
| Mice | Not specified | 5 mg/kg | LPS-induced neuroinflammation | Reduced levels of pro-inflammatory factors in the brain. | [7] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Rheumatoid Arthritis Synovial Fibroblasts (RA SFs) with ST2825
This protocol is based on methodologies described in existing literature.[1][6]
1. Cell Culture:
-
Culture primary RA SFs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a humidified atmosphere with 5% CO2.
-
Use cells between passages 4 and 8 for experiments.
2. ST2825 Preparation:
-
Prepare a stock solution of ST2825 in dimethyl sulfoxide (DMSO).
-
Further dilute the stock solution in cell culture medium to achieve final concentrations (e.g., 5, 10, 30 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
3. Experimental Procedure for Proliferation Assay:
-
Seed RA SFs in a 96-well plate at a density of 5 x 10³ cells/well.
-
After 24 hours, replace the medium with fresh medium containing the desired concentrations of ST2825 or vehicle control (DMSO).
-
Incubate for 24, 48, and 72 hours.
-
Assess cell proliferation using a standard method such as the MTT assay or by direct cell counting.
4. Experimental Procedure for Gene Expression Analysis (with LPS stimulation):
-
Seed RA SFs in a 6-well plate at a density of 1 x 10⁵ cells/well.
-
After 24 hours, pre-treat the cells with ST2825 (e.g., 10 µM) or vehicle control for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours.
-
Harvest the cells and extract total RNA for subsequent analysis by quantitative real-time PCR (qRT-PCR) or RNA sequencing.
Protocol 2: Suggested In Vivo Administration of ST2825 in a Collagen-Induced Arthritis (CIA) Mouse Model
Disclaimer: The following protocol is a proposed methodology based on established CIA induction protocols and reported in vivo administration of ST2825 in other disease models. It has not been validated for ST2825 in an RA model and should be optimized accordingly.
1. Animals:
-
Use DBA/1 mice, which are highly susceptible to CIA, at an age of 8-10 weeks.[8]
2. Induction of Collagen-Induced Arthritis (CIA): [8][9][10][11][12]
-
Day 0 (Primary Immunization):
-
Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Complete Freund's Adjuvant (CFA).
-
Administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Day 21 (Booster Immunization):
-
Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Incomplete Freund's Adjuvant (IFA).
-
Administer 100 µL of the emulsion intradermally at a site different from the primary immunization.
-
3. ST2825 Formulation and Administration (Suggested):
-
Formulation: Based on its use in other models, ST2825 can be formulated for oral or intraperitoneal administration. For oral gavage, a suspension in a vehicle like 0.5% carboxymethylcellulose may be suitable. For intraperitoneal injection, ST2825 can be dissolved in a vehicle such as a mixture of DMSO and saline.
-
Dosage and Administration Route (to be optimized):
-
Prophylactic Treatment: Begin administration of ST2825 (e.g., 20-50 mg/kg, i.p. or 50-200 mg/kg, oral, daily) from Day 21 (day of booster) until the end of the study (e.g., Day 42).
-
Therapeutic Treatment: Begin administration of ST2825 at the onset of clinical signs of arthritis (typically around Day 25-28).
-
4. Assessment of Arthritis:
-
Monitor mice daily for the onset and severity of arthritis from Day 21.
-
Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity/ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
5. Endpoint Analysis:
-
At the end of the study, collect blood for serological analysis (e.g., anti-collagen antibodies, cytokine levels).
-
Harvest paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
Conclusion
ST2825 represents a promising therapeutic candidate for rheumatoid arthritis by targeting the central adaptor protein MyD88 in the innate immune signaling pathway. The provided protocols for in vitro studies offer a framework for further elucidating its mechanism of action in RA-relevant cell types. The suggested in vivo protocol, while requiring optimization, provides a starting point for evaluating the efficacy of ST2825 in a preclinical model of RA. Further research is warranted to establish the optimal dosage, administration route, and therapeutic window for ST2825 in the context of rheumatoid arthritis.
References
- 1. MyD88 dimerization inhibitor ST2825 targets the aggressiveness of synovial fibroblasts in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting MyD88 Downregulates Inflammatory Mediators and Pathogenic Processes in PBMC From DMARDs-Naïve Rheumatoid Arthritis Patients [frontiersin.org]
- 3. MyD88 dimerization inhibitor ST2825 targets the aggressiveness of synovial fibroblasts in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting MyD88 Downregulates Inflammatory Mediators and Pathogenic Processes in PBMC From DMARDs-Naïve Rheumatoid Arthritis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. chondrex.com [chondrex.com]
- 10. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 11. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 12. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]
Application of ST2825 in Lymphoma and Leukemia Cell Lines: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application and efficacy of ST2825, a potent inhibitor of Myeloid differentiation primary response 88 (MyD88), in the context of lymphoma and leukemia cell lines. This guide includes detailed experimental protocols, quantitative data summaries, and visual representations of the underlying molecular pathways.
Introduction
Myeloid differentiation primary response 88 (MyD88) is a critical adaptor protein that plays a pivotal role in the activation of the nuclear factor kappa B (NF-κB) signaling pathway.[1] Activating mutations in the MYD88 gene are frequently observed in various hematological malignancies, including 90% of lymphoplasmacytic lymphoma cases and 30% of activated B-cell type diffuse large B-cell lymphoma (DLBCL), leading to constitutive NF-κB signaling and abnormal cell proliferation.[1] ST2825 is a synthetic peptidomimetic compound that specifically inhibits the homodimerization of MyD88, thereby blocking downstream signaling cascades.[1][2][3] This application note details the use of ST2825 as a therapeutic agent to suppress the growth of both MyD88-mutated and wild-type lymphoma and leukemia cells.
Mechanism of Action
ST2825 functions by preventing the dimerization of the MyD88 protein. This inhibitory action disrupts the formation of the "Myddosome," a critical signaling complex, which in turn abrogates the activation of downstream pathways, most notably the NF-κB pathway.[4][5][6] The inhibition of NF-κB signaling leads to a reduction in the transcription of genes involved in cell survival, proliferation, and inflammation, ultimately inducing apoptosis in cancer cells.[1][7][8] Interestingly, studies have also shown that ST2825 can suppress the phosphorylation of Bruton tyrosine kinase (BTK), a protein known to be an upstream activator of MyD88, suggesting a potential feedback loop or a broader inhibitory effect of ST2825.[1][2]
MyD88/NF-κB Signaling Pathway and ST2825 Inhibition.
Quantitative Data Summary
The efficacy of ST2825 has been evaluated across various lymphoma and leukemia cell lines. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of ST2825 on Cell Proliferation
| Cell Line | Cell Type | MYD88 Status | ST2825 Concentration (µM) | Incubation Time (h) | Proliferation Inhibition (%) | Reference |
| OCI-LY10 | ABC DLBCL | L265P Mutant | 5 | 72 | ~50 | [4] |
| OCI-LY10 | ABC DLBCL | L265P Mutant | 10 | 72 | ~60 | [4] |
| OCI-LY10 | ABC DLBCL | L265P Mutant | 20 | 72 | ~70 | [4] |
| TMD8 | ABC DLBCL | L265P Mutant | 15 | 72 | Significant | [1][9] |
| SU-DHL-4 | GCB DLBCL | Wild-Type | 10 | 72 | ~20-25 | [4] |
| SU-DHL-4 | GCB DLBCL | Wild-Type | 20 | 72 | ~20-25 | [4] |
| Daudi | Burkitt's Lymphoma | Wild-Type | 15 | 72 | Significant | [1] |
| KOPT-K1 | T-cell Leukemia | Wild-Type | 15 | 72 | Significant | [1] |
| THP-1 | Acute Monocytic Leukemia | Wild-Type | 15 | 72 | Significant | [1] |
| NALM-6 | B-cell Precursor Leukemia | Wild-Type | 15 | 72 | Significant | [1] |
Table 2: Induction of Apoptosis by ST2825
| Cell Line | ST2825 Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Method | Reference |
| OCI-LY10 | Not Specified | 48 | Significantly Increased | Flow Cytometry (Annexin V/PI) | [4] |
| TMD8 | 30 | 48 | Significantly Increased | Flow Cytometry (Annexin V/PI) | [9] |
| SU-DHL-4 | Not Specified | 48 | No Significant Difference | Flow Cytometry (Annexin V/PI) | [4] |
| All 7 tested cell lines | 30 | 48 | Increased fraction of apoptotic cells | Flow Cytometry (Annexin V) | [1][9] |
Table 3: Effect of ST2825 on NF-κB Pathway Proteins
| Cell Line | Protein | Effect of ST2825 (100 µM, 6h) | Reference |
| TMD8 | p-IκB | Down-regulated | [1] |
| Daudi | p-IκB | Down-regulated | [1] |
| KOPT-K1 | p-IκB | Down-regulated | [1] |
| THP-1 | p-IκB | Down-regulated | [1] |
| All 7 tested cell lines | p-RelA | Inhibited | [1] |
| TMD8 | p-BTK | Suppressed | [1] |
| Daudi | p-BTK | Suppressed | [1] |
| NALM-6 | p-BTK | Suppressed | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is recommended to optimize these protocols for specific cell lines and laboratory conditions.[10]
Protocol 1: Cell Proliferation Assay (WST-1/MTT)
This protocol is used to assess the effect of ST2825 on the proliferation of lymphoma and leukemia cell lines.
Workflow for Cell Proliferation Assay.
Materials:
-
Lymphoma/leukemia cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ST2825 (dissolved in DMSO)
-
96-well plates
-
WST-1 or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells at an optimal density in a 96-well plate and allow them to adhere overnight if applicable.
-
Prepare serial dilutions of ST2825 in culture medium. A final DMSO concentration of <0.1% is recommended.
-
Replace the medium with the ST2825-containing medium. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add WST-1 or MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells following ST2825 treatment using flow cytometry.
Materials:
-
Lymphoma/leukemia cell lines
-
ST2825
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates.
-
Treat cells with the desired concentration of ST2825 (e.g., 30 µM) or vehicle control for 48 hours.[9]
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Protocol 3: Western Blotting for Signaling Proteins
This protocol is for analyzing the expression and phosphorylation status of proteins in the NF-κB pathway.
Western Blotting Experimental Workflow.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-IκB, anti-IκB, anti-p-RelA, anti-RelA, anti-p-BTK, anti-BTK, anti-α-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with ST2825 (e.g., 100 µM for 6 hours) or vehicle control.[9]
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. α-tubulin is commonly used as a loading control.[9]
Conclusion
ST2825 demonstrates significant anti-proliferative and pro-apoptotic effects in a range of lymphoma and leukemia cell lines, including those with both mutant and wild-type MyD88.[1][3] Its ability to inhibit the MyD88/NF-κB signaling pathway makes it a promising candidate for targeted cancer therapy.[11] The protocols and data presented in this application note provide a solid foundation for researchers to further investigate the therapeutic potential of ST2825 in hematological malignancies. Further studies are warranted to explore its in vivo efficacy and potential for combination therapies.[2]
References
- 1. MYD88 Inhibitor ST2825 Suppresses the Growth of Lymphoma and Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. MYD88 Inhibitor ST2825 Suppresses the Growth of Lymphoma and Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Disrupting myddosome assembly in diffuse large B-cell lymphoma cells using the MYD88 dimerization inhibitor ST2825 | Semantic Scholar [semanticscholar.org]
- 7. The NF-κB Pathway and Cancer Stem Cells [mdpi.com]
- 8. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MYD88 Inhibitor ST2825 Suppresses the Growth of Lymphoma and Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Targeting MyD88: Therapeutic mechanisms and potential applications of the specific inhibitor ST2825 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating the Therapeutic Potential of ST 2825 in Pancreatic Cancer
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, projected to become the second leading cause of cancer-related deaths.[1][2] A key driver of PDAC pathogenesis is the constitutive activation of the NF-κB signaling pathway, which promotes cell proliferation, survival, and inflammation.[3] Myeloid differentiation factor 88 (MyD88) is an essential adaptor protein that mediates signaling cascades leading to NF-κB activation.[3][4] Notably, MyD88 is overexpressed in PDAC, correlating with a poorer clinical outcome.[3]
ST 2825 is a synthetic peptidomimetic compound that acts as a specific inhibitor of MyD88.[5] It functions by preventing the homodimerization of MyD88, a critical step for the downstream activation of the NF-κB pathway.[3][5] Preclinical studies have demonstrated that this compound induces G2/M phase cell cycle arrest and apoptosis in pancreatic cancer cells by suppressing the MyD88/NF-κB/AKT1/p21 pathway.[3][6] These findings highlight this compound as a promising therapeutic agent for pancreatic cancer.
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to study the efficacy and mechanism of action of this compound in pancreatic cancer models. The protocols outlined below cover essential in vitro and in vivo assays to evaluate the anti-tumor effects of this compound and elucidate its molecular mechanisms.
Data Presentation
Quantitative data from the described experiments should be summarized in the following tables for clear comparison and analysis.
Table 1: In Vitro Efficacy of this compound on Pancreatic Cancer Cell Lines
| Cell Line | Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) | Apoptosis Rate (%) (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| PANC-1 | Vehicle Control | 0 | |||
| This compound | 5 | ||||
| This compound | 10 | ||||
| This compound | 20 | ||||
| BxPC-3 | Vehicle Control | 0 | |||
| This compound | 5 | ||||
| This compound | 10 | ||||
| This compound | 20 |
Table 2: Effect of this compound on Protein Expression in Pancreatic Cancer Cells
| Cell Line | Treatment Group | p-p65 (Relative Density) | p-AKT1 (Relative Density) | p21 (Relative Density) |
| PANC-1 | Vehicle Control | |||
| This compound (10 µM) | ||||
| BxPC-3 | Vehicle Control | |||
| This compound (10 µM) |
Table 3: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model
| Treatment Group | N | Tumor Volume (mm³) (Day 28, Mean ± SD) | Tumor Weight (g) (Day 28, Mean ± SD) | Body Weight (g) (Day 28, Mean ± SD) |
| Vehicle Control | 10 | |||
| This compound (mg/kg) | 10 | |||
| Gemcitabine (mg/kg) | 10 | |||
| This compound + Gemcitabine | 10 |
Experimental Protocols
In Vitro Studies
1. Cell Culture
-
Cell Lines: Human pancreatic cancer cell lines PANC-1 and BxPC-3.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Viability Assay (MTT Assay)
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) or vehicle control for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
3. Apoptosis Assay (Flow Cytometry)
-
Treat cells with this compound (e.g., 10 µM) or vehicle control for 48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of apoptotic cells (Annexin V positive).
4. Cell Cycle Analysis (Flow Cytometry)
-
Treat cells with this compound (e.g., 10 µM) or vehicle control for 24 hours.
-
Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
5. Western Blot Analysis
-
Treat cells with this compound (e.g., 10 µM) or vehicle control for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against MyD88, phospho-p65, p65, phospho-AKT1, AKT1, p21, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Studies
1. Animal Model
-
Model: Subcutaneous xenograft model.[1]
-
Animals: 4-6 week old female BALB/c nude mice.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 PANC-1 cells in 100 µL of PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x length x width²) every 3-4 days.
2. Treatment Protocol
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=10 per group):
-
Vehicle Control (e.g., PBS or DMSO solution)
-
This compound (dose to be determined by pilot studies, administered intraperitoneally)
-
Positive Control (e.g., Gemcitabine)
-
Combination: this compound + Gemcitabine
-
-
Administer treatments for a specified period (e.g., 28 days).
-
Monitor animal body weight and overall health throughout the study.
3. Efficacy Evaluation
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Process a portion of the tumor tissue for histological analysis (H&E staining) and immunohistochemistry (IHC) for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Homogenize another portion of the tumor for western blot analysis of the target proteins.
Visualizations
Caption: this compound signaling pathway in pancreatic cancer.
References
- 1. JCI - Experimental models of pancreas cancer: what has been the impact for precision medicine? [jci.org]
- 2. In vivo models of pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MyD88 inhibitor, ST2825, induces cell cycle arrest and apoptosis by suppressing the activation of the NF‑κB/AKT1/p21 pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MyD88: Therapeutic mechanisms and potential applications of the specific inhibitor ST2825 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MYD88 Inhibitor ST2825 Suppresses the Growth of Lymphoma and Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
Application Note: Methods for Assessing ST2825 Efficacy in Inhibiting Cytokine Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammatory responses are critical to host defense, but their dysregulation can lead to chronic inflammatory diseases. A central player in many inflammatory signaling pathways is the Myeloid differentiation primary response 88 (MyD88) protein.[1][2] MyD88 serves as a key adaptor protein for most Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) superfamily.[1][2] Upon ligand binding to these receptors, MyD88 is recruited and forms homodimers, initiating a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines.[1][3]
ST2825 is a synthetic, peptidomimetic small molecule designed to specifically inhibit the homodimerization of the MyD88 Toll/Interleukin-1 receptor (TIR) domain.[1][4] By preventing this crucial dimerization step, ST2825 effectively blocks the downstream signaling cascade, thereby inhibiting the production of a wide range of inflammatory mediators.[5][6] This application note provides detailed protocols and methods for researchers to assess the efficacy of ST2825 in inhibiting cytokine production in various experimental models.
Mechanism of Action: Inhibition of MyD88 Signaling
ST2825 acts by binding to the BB-loop region within the MyD88 TIR domain, physically obstructing the formation of MyD88 homodimers.[5][7] This event is the primary checkpoint for signal transduction from TLRs and IL-1R. Inhibition of MyD88 dimerization prevents the recruitment and activation of downstream kinases, such as Interleukin-1 Receptor-Associated Kinase (IRAK) 1 and 4, which in turn blocks the activation of TRAF6 and the TAK1/TAB complex.[5][6] Ultimately, this leads to the suppression of the NF-κB and MAPK signaling pathways, which are responsible for the transcriptional activation of numerous pro-inflammatory cytokine genes, including TNF-α, IL-1β, and IL-6.[2][5]
Data Presentation: Efficacy of ST2825
The following tables summarize quantitative data on the efficacy of ST2825 from published studies. These tables can serve as a reference for expected outcomes and as a template for presenting new experimental data.
Table 1: Efficacy of ST2825 in Inhibiting MyD88 Dimerization
| Assay Type | ST2825 Concentration | % Inhibition of MyD88 Homodimerization | Reference |
|---|---|---|---|
| Co-immunoprecipitation | 5 µM | ~40% | [6] |
| Co-immunoprecipitation | 10 µM | ~80% |[4][6] |
Table 2: Effect of ST2825 on Cytokine Production in LPS-Stimulated BV2 Microglia Cells
| Cytokine/Mediator | ST2825 Concentration | Observation | Reference |
|---|---|---|---|
| Nitric Oxide (NO) | 1, 3, 10 µM | Significant, dose-dependent decrease | [5] |
| TNF-α | 1, 3, 10 µM | Significant, dose-dependent decrease | [5] |
| IL-1β | 1, 3, 10 µM | Significant, dose-dependent decrease | [5] |
| IL-6 | 1, 3, 10 µM | Significant, dose-dependent decrease | [5] |
| MCP-1 | 1, 3, 10 µM | Significant, dose-dependent decrease |[5] |
Table 3: Effect of ST2825 on TNF-α Production in Stimulated Human PBMCs
| Stimulus | ST2825 Concentration | TNF-α Concentration (pg/mL) | % Inhibition (Calculated) | Reference |
|---|---|---|---|---|
| LPS (30 ng/mL) | 0 µM | 906.7 | 0% | [8] |
| LPS (30 ng/mL) | 10 µM | 234.6 | 74.1% | [8] |
| LPS (30 ng/mL) | 30 µM | 28.33 | 96.9% | [8] |
| LPS (30 ng/mL) | 50 µM | 15.60 | 98.3% |[8] |
Experimental Protocols
This section provides detailed protocols for assessing the efficacy of ST2825. A general experimental workflow is depicted below.
This protocol describes the measurement of secreted cytokines from cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
A. Materials and Reagents
-
Cell Line: Murine macrophages (e.g., RAW 264.7, BV2) or human Peripheral Blood Mononuclear Cells (PBMCs).[5][8]
-
Culture Medium: DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
ST2825 (MyD88 Inhibitor).
-
Stimulus: Lipopolysaccharide (LPS) from E. coli O111:B4 or recombinant human IL-1β.
-
Vehicle Control: DMSO (ensure final concentration is <0.1%).[5]
-
Phosphate-Buffered Saline (PBS).
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β).
-
96-well cell culture plates and 96-well ELISA plates.
-
Microplate reader.
B. Procedure
-
Cell Culture: Seed RAW 264.7 or BV2 cells into a 96-well plate at a density of 1-5 x 10⁵ cells/mL and allow them to adhere overnight. For PBMCs, isolate cells via density gradient centrifugation and seed accordingly.[9]
-
Pre-treatment: Prepare serial dilutions of ST2825 (e.g., 1, 3, 10, 30, 50 µM) in culture medium.[5][8] Remove the old medium from the cells and add 100 µL of medium containing the different concentrations of ST2825 or a vehicle control.
-
Incubation: Incubate the plate for 1 to 12 hours at 37°C. A 12-hour pre-treatment has been shown to be effective for BV2 cells.[5]
-
Stimulation: After the pre-treatment period, add the inflammatory stimulus (e.g., LPS to a final concentration of 200 ng/mL to 1 µg/mL) to each well, except for the unstimulated control wells.[5][9]
-
Final Incubation: Incubate the plate for an additional 6 to 24 hours at 37°C in a 5% CO₂ incubator to allow for cytokine production and secretion.[5]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell layer and store it at -80°C until analysis.
-
ELISA: Quantify the concentration of the target cytokines (e.g., TNF-α, IL-6) in the collected supernatants according to the manufacturer's instructions for the specific ELISA kit.
-
Data Analysis: Generate a standard curve from the provided standards. Calculate the cytokine concentrations in your samples by interpolating their absorbance values from the curve. Determine the percentage of inhibition for each ST2825 concentration relative to the stimulated vehicle control.
This protocol is for assessing the effect of ST2825 on the activation of key proteins in the NF-κB signaling pathway.
A. Materials and Reagents
-
Cultured and treated cells from Protocol 1 (use 6-well plates for sufficient protein yield).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-NF-κB p65, anti-NF-κB p65, anti-IκBα, anti-β-actin (or other loading controls).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) detection system.
B. Procedure
-
Cell Treatment: Seed cells in 6-well plates and treat with ST2825 and LPS as described in Protocol 1. A shorter LPS stimulation time (e.g., 30-60 minutes) is often optimal for observing phosphorylation events.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), add Laemmli buffer, boil for 5 minutes, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-NF-κB p65) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total NF-κB p65 and a loading control like β-actin to ensure equal protein loading.
-
Data Analysis: Use densitometry software to quantify the band intensities. Normalize the intensity of the phosphorylated protein to the total protein and/or the loading control to determine the relative inhibition of NF-κB activation by ST2825.[1]
Conclusion
The protocols outlined in this application note provide a robust framework for evaluating the efficacy of the MyD88 inhibitor, ST2825. By employing in vitro cell-based assays such as ELISA and Western Blotting, researchers can effectively quantify the dose-dependent inhibition of cytokine production and dissect the underlying impact on key inflammatory signaling pathways like NF-κB.[5][8] These methods are essential for characterizing the anti-inflammatory potential of ST2825 and are applicable to a wide range of research and drug development activities.
References
- 1. MYD88 Inhibitor ST2825 Suppresses the Growth of Lymphoma and Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Downregulation of Inflammatory Cytokine Release from IL-1β and LPS-Stimulated PBMC Orchestrated by ST2825, a MyD88 Dimerisation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Note: Investigating the NLRP3 Inflammasome Pathway Using ST2825
Introduction
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2] It responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][3] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic investigation.[1][4]
Activation of the canonical NLRP3 inflammasome is typically a two-step process.[1][5] Signal 1 (Priming) is often initiated by Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS), which activates the NF-κB signaling pathway to upregulate the expression of NLRP3 and pro-IL-1β.[3] Signal 2 (Activation) is triggered by various stimuli, including ATP, crystalline substances, or ionophores like nigericin, which lead to NLRP3 oligomerization, ASC speck formation, and caspase-1 activation.[4]
ST2825 is a synthetic, cell-permeable small molecule that acts as a specific inhibitor of Myeloid differentiation primary response 88 (MyD88) homodimerization.[6][7][8] MyD88 is a crucial adaptor protein for signaling downstream of TLRs (except TLR3) and the IL-1 receptor (IL-1R) family.[6][7] By binding to the TIR domain of MyD88, ST2825 prevents the formation of the "Myddosome" complex, thereby inhibiting the activation of downstream pathways, including NF-κB.[6][9] This makes ST2825 a valuable tool for investigating the MyD88-dependent priming step of the NLRP3 inflammasome pathway.
This application note provides detailed protocols for using ST2825 to study its inhibitory effects on NLRP3 inflammasome activation in cell-based assays.
Mechanism of Action of ST2825
ST2825 specifically targets the adaptor protein MyD88. It functions by interfering with the homodimerization of the Toll/Interleukin-1 receptor (TIR) domains of MyD88.[6] This dimerization is an essential step for the recruitment of downstream kinases, such as IRAK1 and IRAK4, and the subsequent activation of the NF-κB transcription factor.[7][9] By inhibiting MyD88 dimerization, ST2825 effectively blocks the TLR/MyD88/NF-κB signaling axis.[6][10] In the context of the NLRP3 inflammasome, this action suppresses the initial priming signal required for the transcriptional upregulation of NLRP3 and pro-IL-1β genes, thereby preventing the inflammasome from being fully activated upon receiving a secondary signal.
Quantitative Data Summary: Effect of ST2825 on Inflammatory Markers
The following table summarizes the observed effects of ST2825 on various components of the inflammatory response, particularly those related to the NLRP3 inflammasome pathway, as reported in the literature.
| Cell Type | Stimulus | ST2825 Concentration | Measured Parameter | Result | Reference |
| BV2 Microglia | LPS (200 ng/mL) | 1, 3, 10 µM | IL-1β Secretion | Dose-dependent decrease | [6][10] |
| BV2 Microglia | LPS (200 ng/mL) | 1, 3, 10 µM | TNF-α, IL-6 Secretion | Dose-dependent decrease | [6][10] |
| BV2 Microglia | LPS (200 ng/mL) | 10 µM | NLRP3 Protein Expression | Significant inhibition | [6][10] |
| BV2 Microglia | LPS (200 ng/mL) | 10 µM | Cleaved Caspase-1 Expression | Significant inhibition | [6][10] |
| BV2 Microglia | LPS (200 ng/mL) | 1, 3, 10 µM | iNOS & COX-2 Expression | Dose-dependent decrease | [6] |
| BV2 Microglia | LPS (200 ng/mL) | 10 µM | NF-κB (p65) Activation | Significant inhibition | [6][10] |
| BV2 Microglia | LPS (200 ng/mL) | 1, 3, 10 µM | Reactive Oxygen Species (ROS) | Dose-dependent decrease | [6][11] |
| RA Synovial Fibroblasts | LPS | 10 µM | IL-1β Gene Expression | Significant decrease | [12] |
| HEK293T Cells | - | 5 µM, 10 µM | MyD88 TIR Domain Dimerization | ~40% and ~80% inhibition, respectively | [7][9] |
Visualizing the Pathway and Experimental Design
NLRP3 Inflammasome Priming Pathway and ST2825 Inhibition
References
- 1. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation [mdpi.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. MyD88 dimerization inhibitor ST2825 targets the aggressiveness of synovial fibroblasts in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation | Semantic Scholar [semanticscholar.org]
- 12. MyD88 dimerization inhibitor ST2825 targets the aggressiveness of synovial fibroblasts in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: ST 2825 In Vivo Solubility and Formulation Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing solubility challenges with the MyD88 dimerization inhibitor, ST 2825, in in vivo studies.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the preparation and administration of this compound for in vivo experiments.
| Issue ID | Question | Potential Causes | Troubleshooting Steps |
| ST2825-S01 | My this compound is not dissolving in the recommended vehicle. | 1. Incomplete initial dissolution in the organic solvent. 2. Use of aged or hygroscopic DMSO. 3. Incorrect order of solvent addition. 4. Low ambient temperature during preparation. | 1. Ensure this compound is fully dissolved in DMSO before adding other components. Use of ultrasonication can aid dissolution. 2. Use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can significantly impact solubility. 3. Follow the recommended order of addition: first dissolve this compound in DMSO, then add PEG300, followed by Tween-80, and finally saline. 4. Gently warm the solution (e.g., to 37°C) to aid dissolution. |
| ST2825-S02 | The dosing solution appears cloudy or shows precipitation after preparation. | 1. The solubility limit of this compound in the final vehicle has been exceeded. 2. "Salting out" effect upon addition of the aqueous component (saline). 3. Insufficient mixing of the components. | 1. Re-evaluate the required final concentration. If a higher concentration is necessary, a different vehicle system may need to be explored. 2. Add the saline dropwise while vortexing vigorously to ensure rapid and uniform mixing. 3. Ensure thorough mixing after the addition of each component. |
| ST2825-S03 | Precipitation is observed in the dosing syringe before or during administration. | 1. The solution is unstable at the administration temperature (room temperature or animal body temperature). 2. The solution was prepared too far in advance of administration. | 1. Prepare the formulation immediately before use. 2. Maintain the solution at a slightly elevated temperature (e.g., 37°C) until just before administration. 3. If precipitation persists, consider reducing the final concentration if experimentally feasible. |
| ST2825-A01 | High variability in plasma concentrations is observed between animals. | 1. Inconsistent dosing volume or technique. 2. Precipitation of the compound in the gastrointestinal tract after oral gavage. 3. Differences in animal fasting status. | 1. Ensure accurate and consistent oral gavage technique. 2. The formulation is designed to create a stable dispersion; however, if issues persist, further formulation optimization may be needed. 3. Standardize the fasting period for all animals before dosing to minimize variability in gastrointestinal conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound for in vitro studies?
A1: For in vitro studies, this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[1] A stock solution of up to 100 mg/mL in DMSO can be prepared with the aid of ultrasonication.[1] It is important to use newly opened, anhydrous DMSO as it is hygroscopic, and the presence of water can reduce the solubility of the compound.[1]
Q2: Can I use a simple aqueous solution to dissolve this compound for in vivo studies?
A2: No, this compound is a poorly water-soluble compound and will not dissolve in simple aqueous solutions like saline or phosphate-buffered saline (PBS). Direct administration of a suspension in an aqueous vehicle is likely to result in poor and erratic absorption.
Q3: What is a recommended vehicle for oral administration of this compound in mice?
A3: A commonly used vehicle for the oral administration of this compound in mice is a co-solvent formulation. A specific example is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] This vehicle has been reported to achieve a solubility of at least 2.5 mg/mL.[1]
Q4: What are the typical dosages of this compound used in in vivo studies?
A4: The dosage of this compound can vary depending on the animal model and the specific study design. For oral administration in mice, doses ranging from 50 to 200 mg/kg have been reported.[1][2] For intraperitoneal injection, doses of 20-25 mg/kg have been used.[2]
Q5: How should I prepare the oral formulation of this compound?
A5: A detailed protocol for preparing the recommended oral formulation is provided in the "Experimental Protocols" section below. It is crucial to follow the order of solvent addition and ensure complete dissolution at each step to avoid precipitation.
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent/Vehicle | Solubility | Notes |
| DMSO | 100 mg/mL (169.06 mM) | For in vitro use. Requires ultrasonication. Use of fresh, anhydrous DMSO is critical.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.23 mM) | A clear solution suitable for oral administration in in vivo studies.[1] |
Experimental Protocols
Protocol for the Preparation of an Oral Dosing Solution of this compound
This protocol describes the preparation of a 1 mL dosing solution of this compound at a concentration of 2.5 mg/mL. Adjust the volumes accordingly for different final concentrations and volumes.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing the Compound: Accurately weigh 2.5 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Initial Dissolution in DMSO: Add 100 µL of anhydrous DMSO to the tube containing the this compound powder. Vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes until a clear solution is obtained.
-
Addition of PEG300: To the clear DMSO solution, add 400 µL of PEG300. Vortex the mixture vigorously for at least 1 minute to ensure homogeneity.
-
Addition of Tween-80: Add 50 µL of Tween-80 to the solution and vortex for another minute. The solution should remain clear.
-
Final Addition of Saline: Slowly add 450 µL of sterile saline to the mixture in a dropwise manner while continuously vortexing. This step is critical to prevent precipitation.
-
Final Inspection and Use: After all the saline has been added, vortex the final solution for an additional 1-2 minutes. The final solution should be a clear, homogenous solution. It is recommended to prepare this formulation fresh on the day of dosing and to use it promptly. If any precipitation is observed, the solution should be discarded.
Signaling Pathway and Workflow Diagrams
References
Technical Support Center: Optimizing ST2825 Concentration for Maximum MyD88 Inhibition
Welcome to the technical support center for the novel MyD88 inhibitor, ST2825. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on utilizing ST2825 effectively in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ST2825 and what is its mechanism of action?
A1: ST2825 is a peptidomimetic small-molecule inhibitor that specifically targets Myeloid differentiation primary response 88 (MyD88).[1][2] Its primary mechanism of action is to prevent the homodimerization of the MyD88 Toll/Interleukin-1 receptor (TIR) domain.[3][4] This dimerization is a critical step in the signaling cascade downstream of Toll-like receptors (TLRs) and the IL-1 receptor family.[5][6] By blocking this interaction, ST2825 effectively interferes with the recruitment of downstream kinases like IRAK1 and IRAK4, leading to the inhibition of NF-κB and other inflammatory signaling pathways.[3][5]
Q2: How should I dissolve and store ST2825?
A2: ST2825 is typically supplied as a solid powder. For in vitro experiments, it should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[3][7] One supplier recommends a concentration of up to 100 mg/mL (169.06 mM) in DMSO, noting that ultrasonic treatment may be needed and that newly opened, hygroscopic DMSO should be used for best results.[3]
-
Storage of Powder: Store at -20°C for up to 3 years.[3]
-
Storage of Stock Solution: Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years or -20°C for up to 1 year.[3]
Q3: What is a good starting concentration for my experiments?
A3: The optimal concentration of ST2825 is highly dependent on the cell type and the specific experimental conditions. Based on published data, a good starting point for a dose-response experiment is in the range of 1 µM to 30 µM .[8][9] Significant inhibition of MyD88 dimerization has been observed with concentrations between 5 µM and 10 µM.[3] It is crucial to perform a titration experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.
Q4: What are the expected downstream effects of MyD88 inhibition with ST2825?
A4: Successful inhibition of MyD88 by ST2825 should lead to the attenuation of inflammatory responses. Key expected outcomes include:
-
Reduced activation and nuclear translocation of NF-κB (p65 subunit).[3][4][10]
-
Decreased phosphorylation of NF-κB pathway components like IκBα.[8]
-
Reduced production and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][4][8]
-
In some cell types, induction of cell cycle arrest and apoptosis.[2][9][10]
MyD88 Signaling Pathway and ST2825 Inhibition
The diagram below illustrates the canonical MyD88-dependent signaling pathway and the point of inhibition by ST2825.
Caption: ST2825 inhibits the dimerization of the MyD88 adaptor protein.
Troubleshooting Guide
This guide addresses common issues encountered when using ST2825.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of MyD88 signaling (e.g., no change in cytokine levels or NF-κB activity). | 1. Sub-optimal Concentration: The concentration of ST2825 may be too low for your specific cell type or experimental conditions. | 1. Perform a Dose-Response Curve: Test a broader range of concentrations (e.g., 1 µM to 50 µM) to determine the IC50. In some cancer cell lines, concentrations up to 100 µM have been used.[3] |
| 2. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution may have reduced its activity. | 2. Prepare Fresh Aliquots: Prepare a new stock solution from powder. Aliquot into single-use volumes and store at -80°C.[3] | |
| 3. Insufficient Pre-incubation Time: The inhibitor may require more time to enter the cells and engage its target before stimulation. | 3. Optimize Pre-incubation Time: Test different pre-incubation times (e.g., 1, 6, 12, or 24 hours) before adding the TLR/IL-1R ligand (like LPS or IL-1β). A 6-hour pre-treatment has been used successfully.[8] | |
| 4. Cell Type Insensitivity: The signaling pathway in your chosen cell line may have redundancies or be less dependent on MyD88 dimerization. | 4. Use a Positive Control Cell Line: Test ST2825 in a cell line known to be sensitive to MyD88 inhibition (e.g., BV2 microglia, PANC-1 pancreatic cancer cells).[8][11] | |
| High cell toxicity or death observed after treatment. | 1. Concentration Too High: ST2825 can induce apoptosis at higher concentrations.[2] | 1. Lower the Concentration: Perform a cytotoxicity assay (e.g., MTT or CCK-8) to determine the non-toxic concentration range for your cells. Concentrations of 10 µM or lower were found to be non-toxic in BV2 microglia cells over 24 hours.[8] |
| 2. Solvent (DMSO) Toxicity: High final concentrations of DMSO in the culture medium can be toxic to cells. | 2. Limit Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, and ideally below 0.1%. Include a "vehicle control" (cells treated with DMSO alone) in all experiments.[7] | |
| 3. Prolonged Incubation: Long exposure to the inhibitor, even at non-toxic concentrations, may eventually affect cell viability. | 3. Reduce Incubation Time: Determine the minimum incubation time required to achieve significant inhibition while maintaining cell health. | |
| Inconsistent or variable results between experiments. | 1. Inconsistent Cell State: Cell passage number, confluency, and overall health can significantly impact experimental outcomes. | 1. Standardize Cell Culture: Use cells within a consistent, low passage number range. Seed cells at a consistent density and ensure they are healthy and in the logarithmic growth phase before treatment. |
| 2. Pipetting Inaccuracy: Small errors in pipetting a concentrated stock solution can lead to large variations in the final concentration. | 2. Use Serial Dilutions: Prepare intermediate dilutions of your stock solution to increase the volume you are pipetting for the final concentrations, which minimizes error. | |
| 3. Variable Ligand Activity: The potency of the stimulating agent (e.g., LPS) can vary between batches or with storage. | 3. Validate and Aliquot Ligand: Test each new batch of ligand to ensure consistent activity. Aliquot the ligand stock to avoid repeated freeze-thaw cycles. |
Experimental Protocols & Data
Protocol: Determining the Optimal ST2825 Concentration
This protocol provides a general workflow for titrating ST2825 to find the optimal inhibitory and non-toxic concentration.
Caption: Workflow for optimizing ST2825 concentration.
Reported Effective Concentrations of ST2825
The following table summarizes effective concentrations and IC50 values reported in various studies. This data highlights the importance of empirical determination for each experimental system.
| Cell Line / Model | Concentration Range / IC50 | Measured Effect |
| Pancreatic Cancer (PANC-1) | IC50: 12.96 µmol/l | Inhibition of cell proliferation (MTT assay).[11] |
| Pancreatic Cancer (BxPC-3) | IC50: 18.39 µmol/l | Inhibition of cell proliferation (MTT assay).[11] |
| Leukaemia/Lymphoma Cell Lines | 15 µM | Significant suppression of cell proliferation.[2][7] |
| BV2 Microglia | 1 - 10 µM | Dose-dependent decrease in NO, TNF-α, IL-6, and IL-1β release. No cytotoxicity observed.[8] |
| Rheumatoid Arthritis SFs | 5 - 10 µM | Reduced proliferation and cell cycle arrest.[9] |
| In vitro Dimerization Assay | 5 µM | ~40% inhibition of MyD88 dimerization.[3] |
| In vitro Dimerization Assay | 10 µM | ~80% inhibition of MyD88 dimerization.[3] |
Protocol: NF-κB Reporter Assay
-
Cell Seeding: Seed cells (e.g., HEK293T) co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid in a 96-well plate.
-
Inhibitor Treatment: The following day, replace the medium with fresh medium containing various concentrations of ST2825 or vehicle (DMSO). Pre-incubate for 6 hours.
-
Stimulation: Add a MyD88-dependent stimulus, such as IL-1β (10 ng/mL), to the appropriate wells.
-
Incubation: Incubate for 18-24 hours.
-
Lysis and Reading: Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized activity in ST2825-treated wells to the stimulated vehicle control.
Troubleshooting Logic Flow
If you are not observing the expected inhibition, follow this decision tree to diagnose the potential issue.
Caption: A decision tree for troubleshooting failed ST2825 experiments.
References
- 1. Targeting MyD88: Therapeutic mechanisms and potential applications of the specific inhibitor ST2825 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. MYD88 Inhibitor ST2825 Suppresses the Growth of Lymphoma and Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 8. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MyD88 dimerization inhibitor ST2825 targets the aggressiveness of synovial fibroblasts in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. The MyD88 inhibitor, ST2825, induces cell cycle arrest and apoptosis by suppressing the activation of the NF‑κB/AKT1/p21 pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
overcoming off-target effects of ST 2825 in primary cell cultures
Welcome to the technical support center for ST2825. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using ST2825 in primary cell cultures, with a special focus on identifying and overcoming potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ST2825?
A1: ST2825 is a small molecule inhibitor that specifically targets the dimerization of the Myeloid differentiation primary response 88 (MyD88) protein.[1][2] MyD88 is a critical adaptor protein in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. By preventing MyD88 homodimerization, ST2825 blocks the recruitment and activation of downstream signaling molecules, such as IRAK1 and IRAK4, ultimately inhibiting the activation of the NF-κB transcription factor and the production of pro-inflammatory cytokines.[1][3]
Q2: What are the known on-target effects of ST2825 in primary cells?
A2: In primary cells, such as synovial fibroblasts from rheumatoid arthritis patients, ST2825 has been shown to reduce proliferation by causing cell cycle arrest in the G0/G1 phase.[4][5] It also downregulates the expression of genes involved in inflammation, pain, and joint catabolism.[4][5] Additionally, ST2825 has demonstrated anti-inflammatory effects in various primary immune cells by inhibiting the production of pro-inflammatory cytokines.[6]
Q3: Are there known off-target effects of ST2825?
A3: Yes, recent studies have identified a significant off-target effect of ST2825. It can induce apoptosis in certain cell types, such as multiple myeloma cells, through a MyD88-independent mechanism.[1][7] This off-target effect is mediated by the generation of reactive oxygen species (ROS).[1][8] It is crucial to consider this when interpreting experimental results, especially at higher concentrations of the inhibitor.
Q4: How can I differentiate between on-target and off-target effects in my primary cell culture experiments?
A4: Differentiating between on-target and off-target effects is critical for accurate data interpretation. We recommend a multi-pronged approach:
-
MyD88 Knockdown/Knockout Control: The most definitive way to confirm on-target activity is to use a primary cell model where MyD88 expression is genetically silenced (e.g., using siRNA or CRISPR). If the effect of ST2825 is still observed in MyD88-deficient cells, it is likely an off-target effect.[2]
-
Dose-Response Analysis: Perform a dose-response curve to determine the EC50 for your desired on-target effect (e.g., inhibition of a specific cytokine). Off-target effects often manifest at higher concentrations.
-
Rescue Experiments: For the known ROS-mediated off-target effect, co-treatment with an antioxidant like N-acetyl-l-cysteine (NAC) can help determine if the observed phenotype is due to oxidative stress.[1][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter when using ST2825 in primary cell cultures.
Issue 1: Unexpected or High Levels of Cell Death/Apoptosis
-
Possible Cause: You may be observing the MyD88-independent, ROS-mediated apoptotic off-target effect of ST2825.[1][7] This is more likely to occur at higher concentrations of the inhibitor.
-
Troubleshooting Steps:
-
Optimize ST2825 Concentration: Perform a dose-response experiment to find the lowest effective concentration that elicits your desired on-target effect while minimizing cytotoxicity.
-
Co-treatment with an Antioxidant: Include a control group co-treated with ST2825 and an antioxidant like N-acetyl-l-cysteine (NAC) to see if it rescues the cells from apoptosis.[1][8]
-
Confirm On-Target Engagement: Use a downstream marker of MyD88 signaling (e.g., phosphorylation of NF-κB p65) to confirm that you are achieving on-target inhibition at the concentrations used.
-
Issue 2: Inconsistent or Lack of an Expected On-Target Effect
-
Possible Cause: The concentration of ST2825 may be too low, the primary cells may be insensitive, or the experimental conditions may not be optimal.
-
Troubleshooting Steps:
-
Verify Compound Activity: Ensure the ST2825 stock solution is properly prepared and stored. Test the compound on a positive control cell line known to be responsive to MyD88 inhibition.
-
Increase ST2825 Concentration: Titrate the concentration of ST2825 upwards, while carefully monitoring for cytotoxicity.
-
Optimize Cell Culture Conditions: Primary cells can be sensitive. Ensure optimal cell health, density, and media conditions.
-
Check Downstream Readouts: Confirm that your assay for measuring the on-target effect (e.g., ELISA for a cytokine, Western blot for a signaling protein) is working correctly.
-
Issue 3: Difficulty Distinguishing On-Target from Off-Target Phenotypes
-
Possible Cause: The observed phenotype may be a composite of both on-target and off-target effects.
-
Troubleshooting Steps:
-
MyD88 Knockdown Control: As mentioned in the FAQs, using cells with reduced or no MyD88 expression is the gold standard for validating on-target effects.
-
Phenotypic Rescue with Antioxidant: If you suspect ROS-mediated off-target effects, attempt to rescue the phenotype with NAC co-treatment.
-
Use a Structurally Different MyD88 Inhibitor: If available, comparing the effects of ST2825 with another MyD88 inhibitor that has a different chemical structure can help confirm if the observed phenotype is specific to MyD88 inhibition.
-
Quantitative Data Summary
The following tables summarize key quantitative data for ST2825 from various studies.
Table 1: Effective Concentrations of ST2825 in Different Cell Types
| Cell Type | Effective Concentration Range | Observed On-Target Effect | Reference |
| Human Synovial Fibroblasts (RA) | 5 - 10 µM | Reduced proliferation, cell cycle arrest | [4][5] |
| Multiple Myeloma Cell Lines | 5.62 - 9.52 µM (IC50) | Inhibition of proliferation | [1] |
| BV2 Microglia Cells | 1 - 10 µM | Decreased pro-inflammatory factor production | [6][9] |
| Pancreatic Cancer Cell Lines | 12.96 - 18.39 µmol/l (IC50) | G2/M phase cell cycle arrest and apoptosis | [9] |
| Lymphoma and Leukemia Cell Lines | Starting at 15 µM | Suppression of proliferation | [4] |
Table 2: MyD88-Independent Off-Target Effect of ST2825
| Cell Type | Off-Target Effect | Mediator | Rescue Agent | Reference |
| Multiple Myeloma Cell Lines | Apoptosis | Reactive Oxygen Species (ROS) | N-acetyl-l-cysteine (NAC) | [1][8] |
Key Experimental Protocols
Protocol 1: Dose-Response Curve for ST2825 in Primary Cells
-
Cell Seeding: Plate primary cells in a 96-well plate at a density optimized for your specific cell type and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of ST2825 in your cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest ST2825 treatment.
-
Cell Treatment: Remove the old medium from the cells and add the 2x ST2825 dilutions or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability/Proliferation Assay: Assess cell viability or proliferation using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Plot the cell viability/proliferation against the log of the ST2825 concentration and determine the IC50 value.
Protocol 2: MyD88 Knockdown using siRNA for On-Target Validation
-
siRNA Transfection: Transfect your primary cells with a validated MyD88-specific siRNA and a non-targeting control siRNA using a transfection reagent optimized for your cell type.
-
Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of MyD88.
-
Confirmation of Knockdown: Harvest a subset of the cells to confirm MyD88 knockdown by Western blot or qPCR.
-
ST2825 Treatment: Treat the remaining MyD88-knockdown and control cells with ST2825 at the desired concentration.
-
Phenotypic Analysis: Analyze the cells for the phenotype of interest (e.g., cytokine production, apoptosis). A diminished or absent effect in the MyD88-knockdown cells treated with ST2825 indicates an on-target mechanism.
Protocol 3: Mitigation of ROS-Mediated Off-Target Effects with N-acetyl-l-cysteine (NAC)
-
Experimental Groups: Set up the following experimental groups:
-
Vehicle Control
-
ST2825 alone
-
NAC alone
-
ST2825 + NAC
-
-
NAC Pre-treatment (Optional but Recommended): Pre-treat the cells with an optimized concentration of NAC (e.g., 1-10 mM) for 1-2 hours before adding ST2825.
-
ST2825 Treatment: Add ST2825 to the respective wells (with or without NAC).
-
Incubation and Analysis: Incubate for the desired duration and then analyze for the off-target phenotype (e.g., apoptosis using Annexin V staining and flow cytometry). A significant reduction in apoptosis in the ST2825 + NAC group compared to the ST2825 alone group suggests the effect is ROS-mediated.
Visualizations
References
- 1. ST2825, independent of MyD88, induces reactive oxygen species-dependent apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MYD88 Inhibitor ST2825 Suppresses the Growth of Lymphoma and Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 3. Inhibition of myeloid differentiation factor 88(MyD88) by ST2825 provides neuroprotection after experimental traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation [mdpi.com]
- 5. MyD88 dimerization inhibitor ST2825 targets the aggressiveness of synovial fibroblasts in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ST2825, independent of MyD88, induces reactive oxygen species-dependent apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Delivery and Bioavailability of ST2825
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery and bioavailability of the MyD88 dimerization inhibitor, ST2825.
I. ST2825: Physicochemical Properties and Bioavailability Challenges
ST2825 is a potent inhibitor of the MyD88 signaling pathway, crucial for innate immunity. However, its complex structure and physicochemical properties may present challenges to achieving optimal therapeutic efficacy.
Physicochemical Data Summary
| Property | Value | Implications for Bioavailability |
| Molecular Weight | 591.51 g/mol [1] | High molecular weight can negatively impact membrane permeability. |
| Appearance | White to off-white solid[1] | |
| Solubility | In Vitro: Soluble in DMSO (>100 mg/mL)[2]. In Vivo: Requires co-solvents (e.g., 10% DMSO in corn oil; or a mixture of DMSO, PEG300, Tween-80, and saline) for administration[2]. | The need for organic solvents and specific formulations for in vivo studies strongly suggests poor aqueous solubility, a major hurdle for oral bioavailability. |
| Aqueous Solubility | Data not publicly available. Likely low. | Poor aqueous solubility is a primary reason for low dissolution and subsequent poor absorption. |
| LogP | Data not publicly available. | The LogP (octanol-water partition coefficient) is a key indicator of a compound's lipophilicity and permeability. A high LogP may indicate good permeability but poor solubility. |
| Permeability | Data not publicly available. | Intestinal permeability is critical for oral absorption. |
Frequently Asked Questions (FAQs):
Q1: What are the likely bioavailability challenges with ST2825?
A1: Based on its high molecular weight and poor aqueous solubility (inferred from its high solubility in organic solvents), ST2825 is likely to face challenges with both dissolution and permeation across the intestinal membrane. This would classify it as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.
Q2: How can I determine the Biopharmaceutics Classification System (BCS) class of ST2825?
A2: To determine the BCS class, you will need to experimentally measure its aqueous solubility and intestinal permeability.
-
Solubility: Can be determined using methods like the shake-flask method in various pH buffers (pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.
-
Permeability: Can be assessed using in vitro models like the Caco-2 cell permeability assay.[3][4][5][6][7]
II. Formulation Strategies to Enhance ST2825 Bioavailability
Improving the oral bioavailability of poorly soluble compounds like ST2825 often requires advanced formulation strategies.
Formulation Strategy Selection Workflow
Caption: Workflow for selecting a suitable formulation strategy for ST2825.
Troubleshooting Guide: Formulation Development
| Issue | Possible Cause | Recommended Solution(s) |
| Low in vitro dissolution rate | Poor aqueous solubility of ST2825. | - Particle size reduction: Micronization or nanonization to increase surface area. - Amorphous solid dispersions: Dispersing ST2825 in a polymer matrix to enhance solubility. Techniques include spray drying and hot-melt extrusion. - Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve solubilization in the GI tract. |
| Precipitation of ST2825 in aqueous media | Supersaturation followed by crystallization from an amorphous form or pH shift. | - Include precipitation inhibitors in the formulation (e.g., polymers like HPMC). - Optimize the lipid-based formulation to ensure the drug remains solubilized upon dispersion. |
| Inconsistent drug loading in the formulation | Poor miscibility of ST2825 with the carrier. | - Screen for excipients with better solubilizing capacity for ST2825. - Optimize the manufacturing process parameters (e.g., temperature, mixing speed). |
| Poor physical stability of the formulation | Recrystallization of amorphous ST2825 over time. | - Select polymers with a high glass transition temperature (Tg). - Store the formulation under controlled temperature and humidity conditions. |
III. Experimental Protocols for Bioavailability Assessment
A. In Vitro Dissolution Testing for Poorly Soluble Drugs
This protocol is designed to assess the release of ST2825 from a formulated product in a physiologically relevant medium.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle) is commonly used.
-
Dissolution Media:
-
Start with standard buffers: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).
-
For poorly soluble drugs, biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) are recommended to better predict in vivo performance.[8]
-
The addition of surfactants (e.g., sodium lauryl sulfate) may be necessary to achieve sink conditions.[9]
-
-
Procedure:
-
Add 900 mL of the selected dissolution medium to each vessel and equilibrate to 37°C ± 0.5°C.
-
Place the ST2825 formulation into each vessel.
-
Rotate the paddle at a specified speed (e.g., 50 or 75 RPM).
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Analyze the concentration of ST2825 in the samples using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the percentage of drug dissolved against time.
B. Caco-2 Permeability Assay
This assay is the gold standard for in vitro prediction of intestinal drug permeability.[4][6][7]
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Transport Buffer: Use a physiologically relevant buffer, such as Hanks' Balanced Salt Solution (HBSS), at pH 7.4.
-
Procedure:
-
Wash the Caco-2 monolayers with transport buffer.
-
Add the ST2825 solution to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment (B or A).
-
Determine the concentration of ST2825 in the samples by LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A). The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if ST2825 is a substrate for efflux transporters like P-glycoprotein.[5]
C. In Vivo Pharmacokinetic (PK) Study in Rodents
This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of ST2825 after oral administration.
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats or BALB/c mice).
-
Formulation Administration: Administer the ST2825 formulation orally via gavage. Include a control group receiving ST2825 in a simple suspension (e.g., in 0.5% carboxymethylcellulose).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Sample Analysis: Separate plasma and analyze the concentration of ST2825 using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the plasma concentration of ST2825 versus time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
-
Compare the PK parameters of the formulated ST2825 to the control to determine the improvement in bioavailability.
-
IV. ST2825 Mechanism of Action and Signaling Pathways
ST2825 is a specific inhibitor of Myeloid differentiation primary response 88 (MyD88) dimerization.[1][2] MyD88 is a critical adaptor protein in the signaling pathways of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[10][11]
Inhibition of MyD88-Mediated Signaling by ST2825
Caption: ST2825 inhibits the dimerization of MyD88, blocking downstream signaling.
By preventing the homodimerization of the MyD88 TIR domain, ST2825 interferes with the recruitment of IRAK1 and IRAK4.[1][2] This ultimately leads to the inhibition of downstream signaling cascades, including the NF-κB and MAPK pathways, and reduces the production of pro-inflammatory cytokines.[10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifetechindia.com [lifetechindia.com]
- 3. enamine.net [enamine.net]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. researchgate.net [researchgate.net]
- 7. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing ST 2825 Instability in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with the MyD88 inhibitor, ST 2825, in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a peptidomimetic small molecule inhibitor that specifically targets the homodimerization of the Myeloid differentiation primary response 88 (MyD88) protein.[1][2] MyD88 is a critical adaptor protein in the signaling pathways of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) superfamily.[3][4] By preventing MyD88 dimerization, this compound effectively blocks the recruitment and activation of downstream signaling molecules, such as IRAK1 and IRAK4, ultimately inhibiting the activation of the NF-κB and MAPK signaling pathways.[5][6] This leads to a reduction in the production of pro-inflammatory cytokines.
Q2: I am observing a decrease in the effectiveness of this compound in my cell culture experiment that lasts for several days. What could be the cause?
A2: The diminished effect of this compound in long-term experiments can be attributed to several factors:
-
Degradation: Peptidomimetic compounds like this compound can be susceptible to hydrolysis and enzymatic degradation in aqueous cell culture media, especially in the presence of serum.[7][8]
-
Metabolism by Cells: Cells can metabolize small molecule inhibitors over time, reducing their effective concentration.
-
Adsorption to Plasticware: Small molecules can adsorb to the surface of plastic culture vessels, such as polystyrene plates, which can decrease the bioavailable concentration of the compound.
-
Precipitation: Improper storage or handling of this compound stock solutions can lead to precipitation, reducing the actual concentration added to the culture medium.
Q3: How should I prepare and store this compound to ensure its stability?
A3: Proper preparation and storage are crucial for maintaining the activity of this compound.
-
Stock Solution Preparation: Dissolve this compound powder in high-quality, anhydrous DMSO.[5] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM).
-
Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[5]
Q4: How often should I replace the cell culture medium containing this compound in my long-term experiment?
A4: Due to potential degradation and cellular metabolism, it is recommended to replace the medium with freshly prepared this compound every 24-48 hours.[9] The optimal frequency may depend on the specific cell type, cell density, and experimental conditions. For critical long-term experiments, it is advisable to determine the stability of this compound under your specific experimental conditions (see Experimental Protocols section).
Q5: Can the presence of serum in the culture medium affect the activity of this compound?
A5: Yes, serum contains proteases and other enzymes that can potentially degrade peptidomimetic compounds.[7] Additionally, serum proteins can bind to small molecules, which may affect their bioavailability. The impact of serum can vary depending on the serum concentration and the specific batch.
Troubleshooting Guides
Issue 1: Loss of this compound Activity Over Time
Symptoms:
-
Initial inhibitory effect is observed, but it diminishes over the course of the experiment.
-
Inconsistent results between replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Replenish Media: Change the cell culture medium and re-add fresh this compound every 24-48 hours.[9] 2. Optimize Serum Concentration: If possible, reduce the serum concentration in your culture medium. 3. Perform Stability Assay: Determine the half-life of this compound in your specific cell culture medium (see Experimental Protocols). |
| Cellular Metabolism | 1. Increase Dosing Frequency: In addition to replenishing the media, consider if a higher initial concentration or more frequent dosing is necessary. 2. Use a Metabolically More Stable Analog (if available): Research if more stable analogs of MyD88 inhibitors have been developed.[3] |
| Adsorption to Plasticware | 1. Use Polypropylene Plates: Consider using polypropylene plates, which tend to have lower binding affinity for small molecules compared to polystyrene. 2. Pre-condition Plates: Pre-incubate the plates with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding. |
| Stock Solution Instability | 1. Prepare Fresh Stock: Prepare a fresh stock solution of this compound from powder. 2. Proper Storage: Ensure stock solutions are aliquoted and stored at -80°C to minimize freeze-thaw cycles.[5] |
Issue 2: Precipitation of this compound in Culture Media
Symptoms:
-
Visible precipitate or cloudiness in the culture medium after adding this compound.
-
Inconsistent biological effects.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | 1. Use Fresh DMSO: Ensure you are using high-quality, anhydrous DMSO to prepare your stock solution. 2. Do Not Exceed Solubility Limit: Avoid preparing working solutions that exceed the solubility of this compound in your final culture medium. The final DMSO concentration in the medium should typically be below 0.5%. 3. Warm Gently: If precipitation occurs in the stock solution, gently warm the vial to redissolve the compound. |
| Interaction with Media Components | 1. Serial Dilution: Prepare intermediate dilutions of your this compound stock in a serum-free medium before adding it to the final serum-containing culture medium. 2. pH of Media: Ensure the pH of your culture medium is within the optimal range for your cells and the compound's stability.[10] |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Your specific cell culture medium (with and without serum)
-
LC-MS system
-
Appropriate solvents for LC-MS analysis (e.g., acetonitrile, water with formic acid)[11]
Methodology:
-
Prepare this compound Samples:
-
Spike this compound into your cell culture medium at the final concentration used in your experiments.
-
Prepare samples in both serum-free and serum-containing media.
-
Incubate the samples under the same conditions as your long-term experiments (e.g., 37°C, 5% CO2).
-
-
Time-Point Collection:
-
Collect aliquots of the media at various time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours).
-
Immediately store the collected samples at -80°C until analysis.
-
-
Sample Preparation for LC-MS:
-
Thaw the samples.
-
If serum is present, perform a protein precipitation step (e.g., by adding cold acetonitrile).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
LC-MS Analysis:
-
Data Analysis:
-
Plot the concentration of this compound against time to determine its degradation rate and half-life in your specific culture conditions.
-
Mandatory Visualizations
Caption: this compound inhibits the MyD88 signaling pathway.
Caption: Workflow for determining this compound stability.
Caption: Troubleshooting logic for this compound instability.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and in vitro activity of peptidomimetic inhibitors of myeloid differentiation factor 88 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Novel Backbone Cyclic Peptide Inhibitor of the Innate Immune TLR/IL1R Signaling Protein MyD88 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel MyD88 Inhibitor M20 and Its Protection Against Sepsis-Mediated Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. THE EFFECT OF pH ON GROWTH, PROTEIN SYNTHESIS, AND LIPID-RICH PARTICLES OF CULTURED MAMMALIAN CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized LC-MS/MS methods for quantifying antibody–drug conjugate payloads in cell culture media containing phenol red - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
Navigating ST 2825 Treatment: A Technical Guide to Mitigating Cytotoxicity
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the MyD88 dimerization inhibitor, ST 2825, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to refine treatment protocols and minimize cytotoxicity in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound treatment and offers potential solutions based on published findings.
Issue 1: Excessive Cell Death Observed in Culture
Question: My experimental results show high levels of cytotoxicity and apoptosis after treating cells with this compound. How can I reduce this off-target effect?
Answer: High cytotoxicity from this compound is often dose-dependent and can be linked to the induction of reactive oxygen species (ROS) and subsequent caspase activation.[1] Here are several strategies to mitigate this:
-
Dose Optimization: In many cell lines, the cytotoxic effects of this compound are concentration-dependent.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration that inhibits the target pathway with minimal impact on cell viability. For instance, in BV2 microglial cells, concentrations between 1 and 10 µM showed no obvious cytotoxicity.[3]
-
Antioxidant Co-treatment: The use of antioxidants has been shown to be effective in reducing this compound-induced cell death. Co-incubation with the ROS scavenger N-acetyl-l-cysteine (NAC) has been demonstrated to significantly decrease the percentage of apoptotic multiple myeloma cells treated with this compound.[1]
-
Caspase Inhibition: Since this compound can induce apoptosis through caspase activation, the use of a pan-caspase inhibitor, such as Z-VAD-FMK, can significantly reduce the number of apoptotic cells.[1]
-
Optimize Incubation Time: The duration of exposure to this compound can influence cytotoxicity. Shorter incubation times may be sufficient to achieve the desired inhibitory effect on the signaling pathway while minimizing off-target cytotoxicity. It is advisable to perform a time-course experiment to identify the shortest effective exposure time.
Issue 2: Discrepancy in Cytotoxicity Between Different Cell Lines
Question: I am observing varying levels of cytotoxicity with the same concentration of this compound across different cell lines. Why is this happening?
Answer: The cytotoxic response to this compound can indeed vary significantly between different cell types. This variability can be attributed to several factors:
-
Differential Dependence on the MyD88 Pathway: The primary target of this compound is the MyD88 protein. Cells that are highly dependent on MyD88-mediated signaling for survival and proliferation may be more susceptible to the cytotoxic effects of its inhibition.
-
Intrinsic Oxidative Stress Levels: The mechanism of this compound-induced apoptosis can involve the generation of ROS.[1] Cell lines with a lower intrinsic capacity to handle oxidative stress may exhibit greater sensitivity to the compound.
-
Expression of Apoptotic and Anti-apoptotic Proteins: The balance of pro-apoptotic (e.g., Bax, cleaved caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins within a cell line can dictate its susceptibility to apoptosis-inducing agents like this compound.[2][4]
It is crucial to establish a baseline cytotoxicity profile for each cell line used in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound primarily induces cytotoxicity through the induction of apoptosis.[5] This process is often mediated by the generation of intracellular reactive oxygen species (ROS) and the activation of the caspase cascade.[1] In some cancer cells, this compound has also been shown to cause cell cycle arrest at the G2/M phase.[2]
Q2: How can I assess the cytotoxicity of this compound in my experiments?
A2: Several standard assays can be used to quantify the cytotoxic effects of this compound:
-
MTT Assay: This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability. A decrease in metabolic activity correlates with increased cytotoxicity.
-
LDH Assay: The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, providing a quantitative measure of cytotoxicity.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells.
Q3: Is there a difference in this compound's cytotoxicity towards cancer cells versus normal cells?
A3: While more direct comparative studies are needed, the mechanism of action of this compound suggests a potential for differential effects. Since many cancer cells exhibit a higher dependence on pro-survival signaling pathways like NF-κB, which is downstream of MyD88, they may be more sensitive to this compound-induced apoptosis compared to normal cells. However, it is essential to empirically determine the cytotoxic profile of this compound on relevant normal cell lines in your experimental system to establish a therapeutic window.
Data Presentation
Table 1: Effect of this compound on Cancer Cell Viability and Apoptosis
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Viability (Compared to Control) | % Apoptosis (Compared to Control) | Reference |
| RPMI8226 (Multiple Myeloma) | 20 | 48 | Not specified | Significantly increased | [1] |
| U266 (Multiple Myeloma) | 20 | 48 | Not specified | Significantly increased | [1] |
| PANC-1 (Pancreatic Cancer) | 5 | 24 | Not specified | 12.70 ± 2.17 | [2] |
| PANC-1 (Pancreatic Cancer) | 10 | 24 | Not specified | 37.60 ± 5.10 | [2] |
| BxPC-3 (Pancreatic Cancer) | 5 | 24 | Not specified | 7.37 ± 0.51 | [2] |
| BxPC-3 (Pancreatic Cancer) | 10 | 24 | Not specified | 11.47 ± 0.76 | [2] |
Table 2: Mitigation of this compound-Induced Cytotoxicity
| Cell Line | This compound Treatment | Mitigating Agent | Effect on Apoptosis | Reference |
| RPMI8226 (Multiple Myeloma) | 20 µM for 48h | N-acetyl-l-cysteine (NAC) | Significantly decreased | [1] |
| RPMI8226 (Multiple Myeloma) | 20 µM for 48h | Z-VAD-FMK (50 µg/mL) | Significantly reduced | [1] |
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations for the desired incubation period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/PI Staining for Apoptosis
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: this compound signaling pathway and mechanism of cytotoxicity.
Caption: Troubleshooting workflow for reducing this compound cytotoxicity.
References
- 1. ST2825, independent of MyD88, induces reactive oxygen species-dependent apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MyD88 inhibitor, ST2825, induces cell cycle arrest and apoptosis by suppressing the activation of the NF‑κB/AKT1/p21 pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MYD88 Inhibitor ST2825 Suppresses the Growth of Lymphoma and Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in interpreting results from ST 2825 experiments
Technical Support Center: ST 2825 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing this compound, a small molecule inhibitor of MyD88 dimerization.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Cell Viability/No Effect Observed | - Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit MyD88 dimerization. - Low MyD88 Expression: The cell line used may not express MyD88 at a high enough level for this compound to have a significant effect. - Drug Inactivity: Improper storage or handling of this compound may have led to its degradation. | - Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Concentrations between 5 µM and 100 µM have been used in various studies[1][2][3]. - Confirm MyD88 Expression: Verify MyD88 expression levels in your cell line via Western Blot or qPCR. - Ensure Proper Handling: Store this compound as recommended by the manufacturer and prepare fresh solutions for each experiment. |
| Inconsistent or Variable Results | - Cell Passage Number: Different passage numbers of the same cell line can exhibit altered responses to treatment. - Inconsistent Treatment Duration: The duration of this compound treatment can significantly impact the observed effects. - Variable Cell Density: Initial cell seeding density can influence the outcome of the experiment. | - Standardize Cell Passage: Use cells within a consistent and low passage number range for all experiments. - Optimize Treatment Time: Perform a time-course experiment to identify the optimal treatment duration. - Maintain Consistent Seeding Density: Ensure that cells are seeded at the same density across all wells and experiments. |
| Unexpected Cytotoxicity | - High this compound Concentration: The concentration of this compound may be too high for the specific cell line, leading to off-target effects and cell death. - Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentration used. | - Determine IC50: Perform a dose-response curve to determine the cytotoxic concentration (IC50) in your cell line. One study showed no obvious cytotoxicity at 1, 3, and 10 µM in BV2 microglial cells[4]. - Use Appropriate Vehicle Control: Include a vehicle-only control in your experiments to assess the effect of the solvent on cell viability. Keep the final solvent concentration to a minimum (typically <0.1%). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific inhibitor of MyD88 (Myeloid differentiation primary response 88) dimerization.[1][5] By preventing MyD88 from forming homodimers, it interferes with the recruitment of IRAK1 and IRAK4, which are essential downstream signaling molecules.[1] This ultimately leads to the inhibition of NF-κB activation and the subsequent expression of pro-inflammatory genes.[1][4]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used to study the role of the MyD88 signaling pathway in various biological processes and diseases. It has been utilized in research related to inflammation, neuroinflammation, cancer, and autoimmune diseases like rheumatoid arthritis to block IL-1R/TLR signaling.[1][2][3][4][5]
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For in vitro experiments, cells are often cultured with concentrations ranging from 5 to 100 μM.[1][2][3] For in vivo studies, oral administration doses have ranged from 50 to 200 mg/kg.[1] Always refer to the manufacturer's instructions for specific storage conditions to ensure the compound's stability.
Q4: What are the expected downstream effects of this compound treatment?
A4: Treatment with this compound has been shown to lead to several downstream effects, including:
-
Decreased production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[4]
-
Induction of cell cycle arrest, often in the G0/G1 or G2/M phase.[2][3][5]
Q5: What are some appropriate controls for an experiment involving this compound?
A5: To ensure the validity of your experimental results, it is crucial to include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle.
-
Positive Control (for pathway activation): Cells stimulated with an agonist that activates the MyD88 pathway, such as lipopolysaccharide (LPS), to confirm that the pathway is active and responsive.
Experimental Protocols
Western Blot Analysis for NF-κB Pathway Proteins
This protocol is a general guideline for assessing the effect of this compound on the activation of the NF-κB pathway.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration. Include vehicle-treated and untreated controls. A positive control, such as LPS stimulation, can be used to induce NF-κB activation.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-p65, total p65, IκBα, MyD88) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: this compound signaling pathway inhibiting inflammation.
Caption: A typical experimental workflow for this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The MyD88 inhibitor, ST2825, induces cell cycle arrest and apoptosis by suppressing the activation of the NF‑κB/AKT1/p21 pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MyD88 dimerization inhibitor ST2825 targets the aggressiveness of synovial fibroblasts in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
how to control for ST 2825 vehicle effects in experiments
Welcome to the technical support resource for ST 2825, a potent and specific inhibitor of MyD88 dimerization. This guide provides essential information for researchers, scientists, and drug development professionals on the proper use of this compound in experiments, with a critical focus on controlling for vehicle effects to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule, peptidomimetic inhibitor that specifically targets the homodimerization of the Myeloid differentiation factor 88 (MyD88) protein.[1][2][3][4] MyD88 is a crucial adaptor protein for signaling pathways involving the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) superfamilies.[5] By preventing MyD88 dimerization, this compound blocks the recruitment of downstream signaling molecules like IRAK1 and IRAK4, which ultimately suppresses the activation of transcription factors such as NF-κB.[1][5][6][7]
Q2: What is a "vehicle" and why is a vehicle control essential when using this compound?
A2: A "vehicle" is the solvent used to dissolve a compound, like this compound, for use in an experiment.[8] this compound is most commonly dissolved in dimethyl sulfoxide (DMSO) for in vitro studies.[3][6][7] A vehicle control is an experimental sample treated with the vehicle alone (e.g., DMSO) at the same final concentration used in the drug-treated samples.[9] This control is critical because the vehicle itself can have biological effects, and including this control allows you to confidently attribute any observed effects to the drug itself, rather than the solvent.[8][10]
Q3: What is the recommended vehicle for this compound and what concentration should I use?
A3: For in vitro experiments, the recommended vehicle is high-purity, sterile DMSO.[7] For in vivo studies, a multi-component vehicle is often required, such as a combination of DMSO, PEG300, Tween-80, and saline.[6] It is crucial to keep the final concentration of the vehicle as low as possible in your experimental system. For cell-based assays, the final DMSO concentration should ideally be kept below 0.5%, and for sensitive cell lines, it should be 0.1% or even lower.[11][12] One study using this compound specifically kept the final DMSO concentration below 0.05%.[13]
Q4: Can the vehicle (DMSO) affect my experimental results?
A4: Yes. At concentrations higher than recommended, DMSO is known to have a range of effects on cells, including inhibiting cell proliferation, inducing cytotoxicity, triggering differentiation in some stem cells, and causing changes in gene expression.[12][14][15] These effects can confound your results, making it difficult to interpret the specific action of this compound. This is why a vehicle-only control is a mandatory component of a well-designed experiment.[9][16]
Troubleshooting Guide
Issue 1: I'm observing toxicity or unexpected effects in my vehicle control group.
-
Possible Cause: The final concentration of your vehicle (e.g., DMSO) is too high. Most cell lines can tolerate up to 0.5% DMSO, but primary or sensitive cells may show toxicity at much lower levels.[11]
-
Solution:
-
Perform a Dose-Response Curve for the Vehicle: Before starting your main experiment, test a range of vehicle concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1% DMSO) on your specific cell type.
-
Assess Viability: Use an assay like MTT or a live/dead cell stain to determine the highest concentration of the vehicle that does not significantly impact cell viability or proliferation.
-
Adjust Stock Concentration: Based on this data, you may need to prepare a more concentrated stock of this compound so that a smaller volume is needed for your final dilution, thereby lowering the final vehicle concentration.
-
Issue 2: The effect of this compound is not significantly different from my vehicle control.
-
Possible Cause 1: The vehicle is masking the effect of the drug. If the vehicle itself is causing a similar biological effect to the one you are measuring (e.g., reducing inflammation), the specific effect of this compound may be difficult to discern.
-
Solution 1: Lower the vehicle concentration to a non-biologically active level, as determined by your vehicle dose-response testing.
-
Possible Cause 2: this compound may not be potent for the specific endpoint you are measuring in your chosen cell line or model.
-
Solution 2:
-
Include a Positive Control: Use a known activator of the MyD88 pathway (like LPS or IL-1β) to ensure the pathway is active in your system.[6][13]
-
Verify Target Expression: Confirm that your cells express MyD88.
-
Re-evaluate Dose: Test a wider range of this compound concentrations. Typical in vitro effective concentrations range from 1 µM to 10 µM.[7][13]
-
Data Presentation: Vehicle Recommendations
The following table summarizes recommended final concentrations for DMSO as a vehicle in cell culture experiments.
| Vehicle | Cell Type Sensitivity | Recommended Max Final Concentration (v/v) | Potential Effects Above Limit | Citation(s) |
| DMSO | Robust Cell Lines | ≤ 0.5% | Inhibition of cell proliferation, cytotoxicity. | [11][15] |
| DMSO | Sensitive/Primary Cells | ≤ 0.1% | Increased risk of apoptosis, membrane pore formation, and altered differentiation. | [11][12][14] |
| DMSO | High-Sensitivity Assays | < 0.05% | To minimize any potential off-target or confounding biological effects of the solvent. | [12][13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Vehicle Control Solutions
-
Calculate Stock Concentration: Determine the required concentration for your this compound stock solution. A high concentration (e.g., 10-20 mM) in 100% DMSO is recommended to minimize the final volume added to your culture medium.
-
Prepare this compound Stock: Dissolve the required mass of this compound powder in 100% sterile DMSO. Ensure complete dissolution, using gentle warming (37°C) or brief sonication if necessary.[3]
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended by the supplier.[7]
-
Prepare Vehicle Control Stock: Your vehicle control stock is simply the 100% sterile DMSO used to prepare the drug stock.
-
Working Solutions: On the day of the experiment, prepare working solutions by diluting your this compound stock and your vehicle control stock (100% DMSO) in sterile culture medium.
-
Application: Add the same volume of the this compound working solution and the vehicle control working solution to your respective experimental wells. For example, if you add 10 µL of the this compound solution to the treated wells, you must add exactly 10 µL of the vehicle control solution to the control wells.[8]
Visualizations
Below are diagrams illustrating the experimental logic for using a vehicle control and the signaling pathway targeted by this compound.
Caption: Experimental workflow demonstrating the necessary control groups.
Caption: this compound inhibits the MyD88 signaling pathway.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. MYD88 Inhibitor ST2825 Suppresses the Growth of Lymphoma and Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 5. Targeting MyD88: Therapeutic mechanisms and potential applications of the specific inhibitor ST2825 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifetechindia.com [lifetechindia.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 10. reddit.com [reddit.com]
- 11. lifetein.com [lifetein.com]
- 12. mdpi.com [mdpi.com]
- 13. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 15. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Mitigating the Impact of ST 2825 on Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for accurately assessing cell viability when using the MyD88 dimerization inhibitor, ST 2825.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a synthetic peptidomimetic compound that acts as a specific inhibitor of Myeloid differentiation primary response 88 (MyD88) homodimerization.[1][2][3] MyD88 is a critical adaptor protein in the signaling pathways of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), which are essential for innate immunity and inflammation.[1][4] By preventing MyD88 from forming dimers, this compound effectively blocks the recruitment of downstream signaling molecules like IRAK1 and IRAK4, leading to the inhibition of NF-κB activation.[2][5][6] In many cancer cell lines, this inhibition of NF-κB signaling has been shown to suppress cell growth, induce G2/M phase cell cycle arrest, and trigger apoptosis.[1][4][6] Some studies also indicate that this compound can induce the production of reactive oxygen species (ROS), contributing to its apoptotic effects.[7]
Q2: How can this compound affect the results of my cell viability assay?
The primary "impact" of this compound on a cell viability assay is its intended biological effect: reducing the number of viable cells. However, discrepancies between different types of assays can arise due to its specific mechanisms of action:
-
Metabolic vs. Membrane Integrity Assays: this compound may alter cellular metabolism or induce cell cycle arrest before the cell membrane is compromised.[2][4] This can lead to a significant decrease in signal in metabolic assays (like MTT or MTS) while membrane integrity assays (like Trypan Blue or LDH release) initially show high viability.
-
Induction of Apoptosis: The compound is known to induce apoptosis.[1][8] Assays that measure caspase activity will show a positive result, while this may not immediately correlate with loss of membrane integrity.
-
ROS Production: this compound-induced ROS can affect cellular redox states, which might interfere with tetrazolium-based assays (MTT, MTS, XTT) that rely on cellular reductases.[7]
Q3: Which cell viability assay is best to use with this compound?
There is no single "best" assay. To obtain a comprehensive understanding of this compound's effects, it is highly recommended to use orthogonal methods, which measure different aspects of cell health.[5] A combination of the following is suggested:
-
A metabolic assay (e.g., CellTiter-Glo® to measure ATP levels) to assess overall metabolic activity.
-
A membrane integrity assay (e.g., Trypan Blue exclusion or a cytotoxicity assay measuring LDH release) to quantify cell death.
-
An apoptosis-specific assay (e.g., Caspase-Glo® 3/7 Assay) to confirm the mechanism of cell death.
Comparing the results from these different assays will provide a more complete and reliable picture of the cellular response to this compound.
Q4: What is the recommended concentration range and incubation time for this compound?
The effective concentration of this compound is cell-type dependent. It is crucial to perform a dose-response experiment to determine the IC50 value for your specific cell line. Published studies show that this compound can significantly suppress cell proliferation at concentrations starting from 15 μM.[8] IC50 values have been reported in the range of 5.62 μM to 18.39 μM in various cancer cell lines.[1][4] Incubation times typically range from 24 to 72 hours to observe significant effects on cell viability.[1][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells. | Inconsistent cell seeding: Uneven cell distribution in the plate. This compound precipitation: The compound may not be fully dissolved in the media. | Ensure a homogenous single-cell suspension before plating. Confirm the solubility of this compound in your culture medium. Prepare a concentrated stock in a suitable solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into the final medium.[9][10] |
| MTT/MTS assay shows decreased viability, but Trypan Blue shows cells are still viable. | Metabolic Inhibition/Cell Cycle Arrest: this compound may be inhibiting metabolic activity or causing cell cycle arrest without immediate cell death.[2][4] ROS Production: Increased ROS can alter the cellular redox environment, affecting the reduction of the tetrazolium dye.[7] | Corroborate results with an ATP-based assay (e.g., CellTiter-Glo®) which is also a measure of metabolic activity. Perform a cell cycle analysis (e.g., by propidium iodide staining and flow cytometry) to check for cell cycle arrest. Use a membrane integrity assay (e.g., LDH release) as an endpoint measurement of cytotoxicity. |
| Unexpected color change in media with this compound and assay reagent (without cells). | Direct chemical interaction: The compound may be directly reducing the assay substrate or interfering with the reporter enzyme. | Run a "no-cell" control containing only media, this compound at the highest concentration, and the assay reagent to check for chemical interference.[11] If interference is observed, consider using an alternative viability assay with a different detection principle. |
| No effect of this compound on cell viability. | Cell line insensitivity: The cell line may lack dependence on the MyD88/NF-κB pathway for survival. Compound degradation: this compound may be unstable in the culture conditions over long incubation periods. Incorrect concentration: The concentrations used may be too low for the specific cell type. | Confirm MyD88 expression in your cell line. Consider using a cell line known to be sensitive to NF-κB inhibition as a positive control.[1] Refer to the manufacturer's guidelines for stability. Consider replenishing the compound with fresh media for long-term experiments. Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 100 µM). |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Used | Reference |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | 12.96 | MTT Assay | [4] |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | 18.39 | MTT Assay | [4] |
| RPMI8226 | Multiple Myeloma | 9.52 | Not Specified | [1] |
| U266 | Multiple Myeloma | 7.94 | Not Specified | [1] |
| KMS11 | Multiple Myeloma | 5.62 | Not Specified | [1] |
Mandatory Visualizations
References
- 1. ST2825, independent of MyD88, induces reactive oxygen species-dependent apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The MyD88 inhibitor, ST2825, induces cell cycle arrest and apoptosis by suppressing the activation of the NF‑κB/AKT1/p21 pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ST2825, independent of MyD88, induces reactive oxygen species-dependent apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MYD88 Inhibitor ST2825 Suppresses the Growth of Lymphoma and Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 9. lifetechindia.com [lifetechindia.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
strategies for enhancing the specificity of ST 2825 in complex biological systems
Welcome to the technical support center for ST2825, a specific inhibitor of MyD88 dimerization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the specificity of ST2825 in complex biological systems and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ST2825?
A1: ST2825 is a peptidomimetic small molecule that specifically inhibits the homodimerization of the Myeloid Differentiation primary response 88 (MyD88) protein.[1][2] MyD88 is a critical adaptor protein in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). By preventing MyD88 dimerization, ST2825 interferes with the recruitment and activation of downstream signaling molecules, primarily IRAK1 and IRAK4, which subsequently inhibits the activation of the NF-κB transcription factor.[1][2]
Q2: What are the known downstream effects of ST2825 treatment?
A2: By inhibiting the MyD88-dependent signaling pathway, ST2825 has been shown to suppress the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α), induce apoptosis in various cancer cell lines, and cause cell cycle arrest, typically at the G0/G1 or G2/M phase.[1][3][4][5]
Q3: What is the recommended concentration range for using ST2825 in cell-based assays?
A3: The effective concentration of ST2825 can vary depending on the cell type and the specific biological question. In many published studies, concentrations ranging from 5 µM to 100 µM have been used.[1][3][6] For initial experiments, a dose-response curve is highly recommended to determine the optimal concentration for your specific system. Significant inhibition of MyD88 dimerization is observed at 5-10 µM.[2] It's important to note that higher concentrations (e.g., >15 µM) may be required to observe effects on cell proliferation in some cancer cell lines.[1]
Q4: How can I be sure that the observed effects in my experiment are due to the specific inhibition of MyD88 by ST2825 and not off-target effects?
A4: This is a critical question in inhibitor studies. To enhance confidence in the specificity of ST2825, a multi-pronged approach is recommended:
-
Perform rescue experiments: If possible, overexpress a mutant form of MyD88 that does not bind ST2825. If this rescues the phenotype, it strongly supports on-target activity.
-
Use genetic knockdown: Compare the phenotype induced by ST2825 with that of MyD88 knockdown using siRNA or shRNA. Similar outcomes suggest the effects are MyD88-dependent.[1]
-
Conduct orthogonal assays: Confirm the inhibition of downstream signaling events, such as reduced phosphorylation of NF-κB p65, using techniques like Western blotting or reporter assays.[7][8]
Q5: Are there any known off-target effects of ST2825?
A5: While ST2825 is described as a specific MyD88 inhibitor, comprehensive public data from broad-panel off-target screening (e.g., kinase profiling) is limited. Some studies suggest the possibility of MyD88-independent mechanisms, especially at higher concentrations.[1][9] Therefore, it is crucial for researchers to perform rigorous control experiments to validate the on-target effects in their specific experimental system. One study in multiple myeloma cells suggested that ST2825 can induce apoptosis through a MyD88-independent mechanism involving the generation of reactive oxygen species (ROS).[9]
Troubleshooting Guides
Issue 1: No or weak inhibition of NF-κB activation is observed after ST2825 treatment.
| Possible Cause | Troubleshooting Steps |
| Insufficient ST2825 Concentration | Perform a dose-response experiment with a wider concentration range of ST2825 (e.g., 1 µM to 100 µM) to determine the optimal inhibitory concentration for your cell line.[1][6] |
| Inadequate Treatment Time | Optimize the pre-incubation time with ST2825 before stimulating the cells. A pre-incubation of 2 to 24 hours is often used.[3][6] |
| Cell Line Insensitivity | Confirm that your cell line expresses MyD88 and utilizes the MyD88-dependent pathway for NF-κB activation in response to your stimulus. You can verify this through literature search or by performing MyD88 knockdown experiments. |
| Degraded ST2825 | Ensure proper storage of ST2825 stock solutions (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment. |
| Issues with NF-κB Assay | Troubleshoot your NF-κB assay itself. Include positive and negative controls to ensure the assay is working correctly. For Western blotting, check the quality of your antibodies and the transfer efficiency.[10][11][12] For reporter assays, verify the transfection efficiency and the responsiveness of the reporter construct. |
Issue 2: Significant cell toxicity or unexpected phenotypes are observed at concentrations expected to be specific for MyD88 inhibition.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | Lower the concentration of ST2825 to the minimum effective dose for MyD88 inhibition. Validate the on-target effect using a secondary inhibitor or MyD88 knockdown as described in FAQ Q4. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a toxic level for your cells (typically <0.1%). Run a vehicle control with the same solvent concentration.[13] |
| Cell Line Sensitivity | Some cell lines may be more sensitive to perturbations in the MyD88 pathway or to the chemical properties of ST2825. Perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration of ST2825 for your specific cell line.[6] |
| MyD88-Independent Effects | As reported in some contexts, ST2825 might have effects independent of MyD88.[9] Investigate other potential mechanisms, such as ROS production, if the phenotype does not align with known MyD88 signaling. |
Data Presentation
Table 1: On-Target Effects of ST2825 in Various Cell-Based Assays
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| BV2 microglia | Cell Viability (CCK-8) | 1, 3, 10 µM | No significant cytotoxicity at these concentrations. | [6][8] |
| BV2 microglia | NO Production | 1, 3, 10 µM | Dose-dependent decrease in LPS-induced NO production. | [6] |
| Leukaemia/lymphoma cell lines | Cell Proliferation | Starting at 15 µM | Significant suppression of proliferation. | [1] |
| Normal lymphocytes | Cell Viability | Up to 100 µM | No effect on growth and viability. | [1] |
| HeLa | NF-κB Reporter Assay | 1 - 10 µM | Dose-dependent inhibition of IL-1β-induced NF-κB activity. | [14] |
| Rheumatoid Arthritis Synovial Fibroblasts (RA SFs) | Cell Cycle Analysis | 5, 10 µM | Arrest in G0/G1 phase. | [3][4][5] |
| Multiple Myeloma (RPMI8226, U266, KMS11) | Cell Viability (WST-1) | IC50: 5.62 - 9.52 µM | Dose-dependent reduction in cell viability. | [9] |
Experimental Protocols
Protocol 1: Assessing On-Target Activity of ST2825 by Western Blot for Phospho-NF-κB p65
Objective: To determine if ST2825 inhibits the phosphorylation of the NF-κB p65 subunit, a key downstream event of MyD88 signaling.
Methodology:
-
Cell Culture and Plating: Seed your cells of interest (e.g., BV2 or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
ST2825 Pre-treatment: Pre-treat the cells with a range of ST2825 concentrations (e.g., 0, 1, 5, 10, 25 µM) for 2-24 hours. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with a known MyD88-dependent agonist (e.g., LPS at 100 ng/mL for TLR4, or IL-1β at 10 ng/mL for IL-1R) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-NF-κB p65 (Ser536) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total NF-κB p65 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Quantify the band intensities using densitometry software. A decrease in the ratio of phospho-p65 to total p65 with increasing ST2825 concentration indicates on-target activity.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To provide evidence of direct binding of ST2825 to MyD88 in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with ST2825 at the desired concentration and a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble MyD88 in each sample by Western blotting.
-
-
Data Analysis: A shift in the melting curve of MyD88 to a higher temperature in the ST2825-treated samples compared to the vehicle control indicates that ST2825 binds to and stabilizes MyD88.
Mandatory Visualizations
Caption: MyD88 Signaling Pathway and the inhibitory action of ST2825.
Caption: Workflow for enhancing the specificity of ST2825 in experiments.
References
- 1. MYD88 Inhibitor ST2825 Suppresses the Growth of Lymphoma and Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MyD88 dimerization inhibitor ST2825 targets the aggressiveness of synovial fibroblasts in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MyD88 dimerization inhibitor ST2825 targets the aggressiveness of synovial fibroblasts in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation [mdpi.com]
- 7. The MyD88 inhibitor, ST2825, induces cell cycle arrest and apoptosis by suppressing the activation of the NF‑κB/AKT1/p21 pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ST2825, independent of MyD88, induces reactive oxygen species-dependent apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to MyD88 Dimerization Inhibitors: Validating the Efficacy of ST2825
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of ST2825 and its Alternatives in Blocking the MyD88 Signaling Pathway.
Myeloid differentiation primary response 88 (MyD88) is a critical adaptor protein in the innate immune response, playing a central role in signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). The dimerization of MyD88 is a pivotal event that triggers downstream inflammatory responses. Consequently, inhibiting MyD88 dimerization has emerged as a promising therapeutic strategy for a range of inflammatory diseases and cancers. This guide provides a comparative analysis of ST2825, a well-characterized MyD88 dimerization inhibitor, and its alternatives, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the TIR Domain
ST2825 is a synthetic peptidomimetic compound designed to specifically interfere with the homodimerization of the Toll/Interleukin-1 receptor (TIR) domain of MyD88. By binding to the BB-loop within the TIR domain, ST2825 effectively blocks the protein-protein interactions necessary for the formation of the Myddosome, a multiprotein signaling complex. This disruption prevents the recruitment and activation of downstream signaling molecules, such as IL-1R-associated kinases (IRAKs), ultimately leading to the inhibition of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.[1]
Performance Comparison of MyD88 Dimerization Inhibitors
While a direct head-to-head comparative study of all available MyD88 dimerization inhibitors in a single experimental setting is not yet available in the published literature, we can compile and compare the reported inhibitory activities from various studies. The following tables summarize the quantitative data for ST2825 and its alternatives, TJ-M2010-5 and T6167923.
| Inhibitor | Assay Type | Cell Line | Concentration | % Inhibition of MyD88 Dimerization | Reference |
| ST2825 | Co-Immunoprecipitation | HEK293T | 5 µM | ~40% | [2][3][4][5] |
| Co-Immunoprecipitation | HEK293T | 10 µM | ~80% | [2][3][4][5] | |
| TJ-M2010-5 | Co-Immunoprecipitation | HEK293 | Dose-dependent | - | [6] |
| Co-Immunoprecipitation | H9C2 | Dose-dependent | Significant at 10, 20, 40 µM | [2] | |
| T6167923 | Co-Immunoprecipitation | HEK 293-I3A | Dose-dependent | - | [7] |
| Inhibitor | Assay Type | Cell Line | IC50 | Downstream Effect | Reference |
| T6167923 | NF-κB Reporter Assay | HEK 293T | 40-50 µM | Inhibition of SEAP expression | [7] |
| T6167923 | Cytokine Production | Human PBMCs | 2-10 µM | Inhibition of TNF-α, IFN-γ, IL-6, IL-1β | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to validate the inhibitory effect of these compounds on MyD88 dimerization.
Co-Immunoprecipitation (Co-IP) for MyD88 Dimerization
This protocol is a generalized procedure based on methods reported in studies of ST2825 and TJ-M2010-5.[2][6]
1. Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK) 293T or a relevant cell line in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Co-transfect cells with plasmids encoding MyD88 tagged with two different epitopes (e.g., Flag-MyD88 and Myc-MyD88 or HA-MyD88) using a suitable transfection reagent.
2. Inhibitor Treatment:
-
Following transfection (typically 6-8 hours), treat the cells with varying concentrations of the MyD88 inhibitor (e.g., ST2825, TJ-M2010-5) or vehicle control (e.g., DMSO).
-
Incubate the cells for an appropriate duration (e.g., 12-24 hours).
3. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
4. Immunoprecipitation:
-
Incubate the cell lysates with an antibody against one of the epitope tags (e.g., anti-Flag antibody) overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads or agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
5. Washing:
-
Pellet the beads using a magnetic rack or centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specific binding proteins.
6. Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against both epitope tags (e.g., anti-Flag and anti-Myc/HA) to detect the immunoprecipitated protein and the co-immunoprecipitated partner. The reduction in the co-immunoprecipitated protein in the inhibitor-treated samples compared to the control indicates the inhibition of dimerization.
Visualizing the Molecular Pathways
To provide a clearer understanding of the mechanisms discussed, the following diagrams illustrate the MyD88 signaling pathway and a typical experimental workflow for validating dimerization inhibitors.
Conclusion
ST2825 has been demonstrated to be an effective inhibitor of MyD88 dimerization, targeting a key step in the inflammatory signaling cascade. While direct comparative data with other inhibitors like TJ-M2010-5 and T6167923 is limited, the available evidence suggests that all three compounds show promise in modulating MyD88-dependent pathways. The choice of inhibitor for a specific research application will depend on factors such as the desired potency, the specific cellular context, and the experimental model. The protocols and data presented in this guide provide a foundation for researchers to objectively evaluate and select the most appropriate tool for their studies into the critical role of MyD88 in health and disease. Further head-to-head studies are warranted to definitively rank the potency and efficacy of these promising therapeutic candidates.
References
- 1. MyD88 and beyond: a perspective on MyD88-targeted therapeutic approach for modulation of host immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of MyD88 by a novel inhibitor reverses two-thirds of the infarct area in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Targeting of MyD88 Homodimerization by Novel Synthetic Inhibitor TJ-M2010-5 in Preventing Colitis-Associated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 8. Mutational Analysis Identifies Residues Crucial for Homodimerization of Myeloid Differentiation Factor 88 (MyD88) and for Its Function in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ST2825 and Other MyD88 Inhibitors for Efficacy in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Myeloid differentiation primary response 88 (MyD88) is a critical adaptor protein in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a pivotal role in the innate immune system. Its central role in inflammation has made it a key target for the development of novel therapeutics for a range of inflammatory diseases and cancers. This guide provides a comparative overview of the efficacy of ST2825, a well-characterized MyD88 inhibitor, against other emerging inhibitors, with a focus on supporting experimental data and methodologies.
Mechanism of Action: Targeting MyD88 Homodimerization
Both ST2825 and another notable inhibitor, TJ-M2010-5, function by disrupting the homodimerization of the Toll/interleukin-1 receptor (TIR) domain of MyD88. This dimerization is a crucial step for the recruitment of downstream signaling molecules, such as IRAK4 and IRAK1, and the subsequent activation of transcription factors like NF-κB, which drive the expression of pro-inflammatory cytokines.[1][2][3][4] By preventing this initial protein-protein interaction, these inhibitors effectively block the entire downstream signaling cascade.
Quantitative Efficacy Comparison
The following tables summarize the available data on the efficacy of ST2825 and TJ-M2010-5. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vitro Efficacy of MyD88 Inhibitors
| Inhibitor | Assay | Cell Line | Concentration | Effect |
| ST2825 | MyD88 Homodimerization | - | 5 µM | ~40% inhibition[1] |
| 10 µM | ~80% inhibition[1] | |||
| NF-κB Activation (LPS-induced) | BV2 microglia | 1, 3, 10 µM | Dose-dependent inhibition of phospho-p65[5] | |
| Cytokine Production (LPS-induced IL-6) | BV2 microglia | 1, 3, 10 µM | Significant dose-dependent reduction[5] | |
| TJ-M2010-5 | MyD88 Homodimerization | Transfected HEK293 | 40 µM | Concentration-dependent inhibition[3] |
| NF-κB Activation (LPS-induced) | RAW 264.7 | Not specified | Suppression of NF-κB nuclear translocation[6] | |
| Cytokine Production (LPS-induced TNF-α, IL-6) | BV-2 cells | Not specified | Marked reduction in cytokine levels[7] |
Table 2: In Vivo Efficacy of MyD88 Inhibitors
| Inhibitor | Model | Dosing | Key Findings |
| ST2825 | IL-1β-induced IL-6 production in mice | 50-200 mg/kg (oral) | Significant inhibition of IL-6 at 100 and 200 mg/kg[1] |
| LPS-induced neuroinflammation in mice | Not specified | Attenuated pro-inflammatory cytokine levels in the brain[5] | |
| TJ-M2010-5 | Colitis-associated colorectal cancer in mice | Not specified | Reduced colitis and completely prevented cancer development[6] |
| Hepatic ischemia-reperfusion injury in mice | Not specified | Protected against liver injury by suppressing pyroptosis[8] | |
| Cerebral ischemia-reperfusion injury in mice | 15 mg/kg (IV) | Reduced cerebral infarction volume by ~80%[7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Short-term Pharmacological Inhibition of MyD88 Homodimerization by a Novel Inhibitor Promotes Robust Allograft Tolerance in Mouse Cardiac and Skin Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting of MyD88 Homodimerization by Novel Synthetic Inhibitor TJ-M2010-5 in Preventing Colitis-Associated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TJ-M2010-5, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Novel MyD88 Inhibitor TJ-M2010-5 Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MyD88 Inhibition: ST2825 vs. siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
Myeloid differentiation primary response 88 (MyD88) is a pivotal adaptor protein in innate immunity, crucial for signal transduction from Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Its central role in activating inflammatory pathways like NF-κB has made it a significant target for therapeutic intervention in various diseases, including cancer and inflammatory disorders.[1][2][3] This guide provides an objective comparison of two prominent methods used to inhibit MyD88 function: the small molecule inhibitor ST2825 and siRNA-mediated gene knockdown.
Mechanism of Action: A Tale of Two Inhibition Strategies
ST2825: The Functional Inhibitor ST2825 is a synthetic peptidomimetic compound that acts as a specific inhibitor of MyD88 homodimerization.[4] MyD88 signaling is initiated when its Toll/Interleukin-1 receptor (TIR) domain self-associates to form a dimer.[5] ST2825 is designed to mimic a heptapeptide in the BB-loop of the MyD88-TIR domain, thereby physically blocking this dimerization.[5] This prevents the recruitment and activation of downstream kinases IRAK1 and IRAK4, ultimately inhibiting the activation of NF-κB and other signaling pathways.[4][5] It functions by targeting the protein's activity rather than its expression.
siRNA Knockdown: The Synthesis Inhibitor Small interfering RNA (siRNA) offers a fundamentally different approach. This technique leverages the cell's natural RNA interference (RNAi) machinery to achieve post-transcriptional gene silencing. A synthetic siRNA duplex, designed to be complementary to the MyD88 mRNA sequence, is introduced into cells. The RNA-Induced Silencing Complex (RISC) then uses the siRNA as a guide to find and cleave the target MyD88 mRNA. This degradation of the mRNA template prevents the synthesis of new MyD88 protein, leading to a depletion of the total cellular pool of MyD88.
Comparative Analysis: Key Performance Metrics
| Feature | ST2825 (Small Molecule Inhibitor) | siRNA Knockdown (Gene Silencing) |
| Target | MyD88 protein homodimerization (TIR domain) | MyD88 messenger RNA (mRNA) |
| Mechanism | Functional inhibition: Blocks protein-protein interaction. | Synthesis inhibition: Prevents protein translation by degrading mRNA. |
| Onset of Action | Rapid, limited only by cell permeability and binding kinetics. | Slow, dependent on the turnover rate of existing MyD88 protein. |
| Duration of Effect | Transient and reversible. Dependent on compound half-life. | Can be long-lasting (days) but is ultimately transient. |
| Delivery | Simple addition to cell culture media; has been used in vivo.[5][6] | Requires transfection reagents (e.g., lipofection) or electroporation. |
| Specificity | Specific for MyD88 dimerization, but potential for MyD88-independent or off-target effects has been noted.[7][8] | Highly sequence-specific, but can cause off-target gene silencing through partial complementarity, especially at higher concentrations.[9][10] |
Data Presentation: Head-to-Head Experimental Data
Direct comparative studies highlight the similarities and differences between the two methods. One study investigated the effects of ST2825 and MyD88 siRNA in lymphoma cell lines, providing valuable quantitative data.[7]
Table 1: Effect on Downstream Signaling Protein Phosphorylation Data from TMD8 B-cell lymphoma cells.[7]
| Treatment | Target Protein | Outcome |
| ST2825 | Phospho-IκB | Down-regulated |
| Phospho-RelA | Down-regulated | |
| Phospho-BTK | Down-regulated | |
| MyD88 siRNA | Phospho-IκB | Suppressed |
| Phospho-RelA | Suppressed | |
| Phospho-BTK | Suppressed |
The results show that both ST2825 and MyD88 siRNA lead to a consistent suppression of key downstream signaling proteins in the NF-κB pathway, confirming that both methods effectively inhibit the pathway.[7]
Table 2: Comparative Effect on NF-κB Target Gene Expression Microarray data showing Log2 ratios of mRNA expression in treated vs. control cells.[11]
| Gene Symbol | Gene Name | ST2825 Treatment | MyD88 siRNA | Shared Effect |
| BCL2A1 | BCL2 related protein A1 | -1.134 | -0.992 | Down-regulation |
| BCL2 | B-cell CLL/lymphoma 2 | 0.811 | 0.803 | Up-regulation |
| FOS | FBJ osteosarcoma oncogene | 1.151 | -0.323 | Divergent |
| TNF | Tumor necrosis factor | -1.148 | -0.301 | Down-regulation |
While many gene expression changes are consistent, some genes, like FOS, show divergent regulation.[11] This suggests that while the primary target is the same, ST2825 may exert some effects through MyD88-independent mechanisms.[7]
Experimental Protocols
Protocol 1: MyD88 Inhibition with ST2825
-
Cell Culture: Plate cells (e.g., lymphoma, leukemia, or monocytic cell lines) at an appropriate density and allow them to adhere or stabilize overnight.
-
Reagent Preparation: Prepare a stock solution of ST2825 in DMSO. Dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 10-100 μM). Prepare a vehicle control with an equivalent concentration of DMSO.
-
Treatment: Remove the old media from the cells and replace it with media containing ST2825 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 to 48 hours).
-
Harvesting and Analysis: Harvest the cells for downstream analysis.
-
Western Blot: Lyse cells to extract proteins and analyze the phosphorylation status of NF-κB pathway components (IκB, RelA) and total MyD88 levels.
-
Gene Expression: Extract total RNA for qPCR or microarray analysis of MyD88-dependent genes.
-
Functional Assays: Perform assays for apoptosis (e.g., Annexin V staining) or cell proliferation (e.g., WST-1 assay).[7][8]
-
Protocol 2: MyD88 Knockdown using siRNA
-
siRNA Selection: Use at least two or three different validated siRNAs targeting human MyD88 to control for off-target effects.[7][12] A non-targeting or scrambled siRNA should be used as a negative control.
-
Cell Culture: Seed cells one day prior to transfection to ensure they are in the logarithmic growth phase at the time of transfection.
-
Transfection:
-
Dilute the MyD88 siRNA or control siRNA to the desired final concentration (e.g., 80 nM) in serum-free media.[7]
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine) in serum-free media.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature to allow complexes to form.
-
Add the siRNA-lipid complexes to the cells and incubate.
-
-
Incubation: Continue to incubate the cells for 48 to 72 hours post-transfection to allow for the degradation of existing MyD88 mRNA and protein.
-
Validation and Analysis:
-
Knockdown Verification: Harvest a subset of cells 48 hours post-transfection to confirm MyD88 knockdown at both the mRNA (qPCR) and protein (Western blot) levels.[12]
-
Downstream Analysis: Use the remaining cells for the same downstream analyses as described for the ST2825 protocol to assess the functional consequences of MyD88 depletion.
-
Conclusion and Recommendations
Both ST2825 and siRNA are powerful tools for investigating MyD88 signaling, but their suitability depends on the experimental context.
-
ST2825 is ideal for studies requiring acute, reversible inhibition of MyD88 function. Its ease of use makes it suitable for high-throughput screening and for experiments where the timing of inhibition is critical. However, researchers must remain vigilant for potential off-target or MyD88-independent effects, which can be assessed by comparing results with siRNA knockdown.[7]
-
siRNA knockdown provides a more definitive method for studying the necessity of the MyD88 protein itself for a given biological process. It is the gold standard for validating the on-target effects of small molecule inhibitors. The main challenges lie in optimizing transfection efficiency and minimizing off-target effects, which can be mitigated by using low siRNA concentrations and multiple siRNA sequences.[10]
For a comprehensive understanding of MyD88's role, a dual approach is recommended. Using ST2825 to probe the functional and temporal aspects of the pathway, complemented by siRNA knockdown to confirm that the observed effects are truly dependent on the presence of the MyD88 protein, provides the most robust and reliable data.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting MyD88: Therapeutic mechanisms and potential applications of the specific inhibitor ST2825 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Inhibition of myeloid differentiation factor 88(MyD88) by ST2825 provides neuroprotection after experimental traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MYD88 Inhibitor ST2825 Suppresses the Growth of Lymphoma and Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 8. ST2825, independent of MyD88, induces reactive oxygen species-dependent apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. researchgate.net [researchgate.net]
Unveiling the Anti-Inflammatory Potential of ST2825: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive cross-validation of the anti-inflammatory effects of ST2825, a specific MyD88 dimerization inhibitor, across various cell types. Designed for researchers, scientists, and drug development professionals, this document objectively compares the performance of ST2825 and provides the supporting experimental data and protocols necessary for its evaluation.
ST2825 has emerged as a potent modulator of the inflammatory response by targeting the Myeloid differentiation primary response 88 (MyD88) protein. MyD88 is a critical adaptor protein in the signaling pathways of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), which play a central role in the innate immune system. By inhibiting the homodimerization of MyD88, ST2825 effectively blocks the downstream activation of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[1][2] This guide summarizes the quantitative effects of ST2825 on inflammatory markers in different cell lines and provides detailed methodologies for the key experiments cited.
Comparative Efficacy of ST2825 Across Diverse Cell Types
The anti-inflammatory activity of ST2825 has been demonstrated in a variety of cell types, including immune cells like microglia and peripheral blood mononuclear cells (PBMCs), as well as cancer cell lines where inflammation is a key component of the tumor microenvironment. The following table summarizes the quantitative effects of ST2825 in different experimental models.
| Cell Type | Inflammatory Stimulus | Parameter Measured | ST2825 Concentration | Observed Effect | Reference |
| BV2 (Microglia) | Lipopolysaccharide (LPS) | NO Production | 1, 3, 10 µM | Dose-dependent decrease in NO levels.[3] | [3] |
| BV2 (Microglia) | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6, MCP-1 | 1, 3, 10 µM | Significant, dose-dependent reduction in cytokine and chemokine levels.[3] | [3] |
| Rheumatoid Arthritis Synovial Fibroblasts (RA SFs) | Lipopolysaccharide (LPS) | Pro-inflammatory gene expression (e.g., IL1B) | 10 µM | Downregulation of genes encoding for pain and inflammation mediators.[4] | [4] |
| PANC-1 (Pancreatic Cancer) | - | Cell Viability (IC50) | 12.96 µmol/l | Inhibition of cell proliferation.[5] | [5] |
| BxPC-3 (Pancreatic Cancer) | - | Cell Viability (IC50) | 18.39 µmol/l | Inhibition of cell proliferation.[5] | [5] |
| Lymphoma and Leukemia Cell Lines (TMD8, Daudi, KOPT-K1, THP-1, NALM-6) | - | Phosphorylation of IκB and RelA (NF-κB pathway) | 30, 100 µM | Down-regulation of phosphorylation, indicating inhibition of the NF-κB pathway.[6] | [6] |
Note: Direct comparison of potency (e.g., IC50 values for cytokine inhibition) across different studies is challenging due to variations in experimental conditions, including stimulus concentration, treatment duration, and endpoint measurement.
Comparative Analysis with Other Inhibitors
A study comparing ST2825 with a novel CNS drug candidate, TJ-M2010-5 , in LPS-stimulated BV-2 microglial cells demonstrated that both compounds effectively reduced the levels of TNF-α and IL-6.[7] This suggests that ST2825 has a comparable anti-inflammatory effect to other agents targeting similar pathways.[7]
While direct comparative studies are limited, the mechanism of ST2825 can be contrasted with other known NF-κB inhibitors like BAY 11-7082 . BAY 11-7082 acts by irreversibly inhibiting the phosphorylation of IκBα, a crucial step for NF-κB activation.[8] In contrast, ST2825 acts further upstream by preventing the dimerization of MyD88, thereby blocking the entire downstream signaling cascade that leads to IκBα phosphorylation.[1] This suggests that ST2825 may have a more specific effect on MyD88-dependent pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the anti-inflammatory effects of ST2825.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol is for the quantitative measurement of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.
-
Coating: Dilute the capture antibody to 1-4 µg/mL in an appropriate binding solution and add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-4 times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add 100 µL of diluted biotinylated detection antibody (0.5-2 µg/mL) to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Reading: Measure the optical density at 450 nm using a microplate reader. A standard curve is used to determine the concentration of the cytokine in the samples.
Quantitative Polymerase Chain Reaction (qPCR) for Inflammatory Gene Expression
This protocol allows for the quantification of mRNA levels of inflammatory genes.
-
Cell Treatment and RNA Extraction: Treat cells with the inflammatory stimulus and ST2825 for the desired time. Extract total RNA using a suitable kit (e.g., TRIzol or column-based kits) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., β-actin, GAPDH), and the diluted cDNA template.
-
Human TNF-α Forward Primer: CCTCTCTCTAATCAGCCCTCTG
-
Human TNF-α Reverse Primer: GAGGACCTGGGAGTAGATGAG[9]
-
Human IL-6 Forward Primer: ACTCACCTCTTCAGAACGAATTG
-
Human IL-6 Reverse Primer: CCATCTTTGGAAGGTTCAGGTTG[9]
-
Human IL-1β Forward Primer: AGCTACGAATCTCCGACCAC
-
Human IL-1β Reverse Primer: CGTTATCCCATGTGTCGAAGAA[9]
-
-
qPCR Cycling Conditions: Perform the qPCR using a real-time PCR system with cycling conditions typically including an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 1 min).
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Western Blot for NF-κB Pathway Activation
This protocol is used to assess the activation of the NF-κB pathway by measuring the phosphorylation of key signaling proteins like p65 and IκBα.
-
Protein Extraction: After cell treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated p65 (p-p65), total p65, phosphorylated IκBα (p-IκBα), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Caption: ST2825 inhibits the MyD88-dependent NF-κB signaling pathway.
Caption: Workflow for assessing the anti-inflammatory effects of ST2825.
References
- 1. researchgate.net [researchgate.net]
- 2. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MyD88 dimerization inhibitor ST2825 targets the aggressiveness of synovial fibroblasts in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 6. MYD88 Inhibitor ST2825 Suppresses the Growth of Lymphoma and Leukaemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. invivogen.com [invivogen.com]
- 9. thno.org [thno.org]
ST2825: A Comparative Analysis in Wild-Type versus MyD88 Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of ST2825, a small molecule inhibitor of Myeloid differentiation primary response 88 (MyD88), in wild-type versus MyD88 mutant cell lines. The information is supported by experimental data from publicly available research to assist in evaluating its therapeutic potential.
Mechanism of Action
ST2825 is a peptidomimetic compound that specifically inhibits the homodimerization of the Toll/interleukin-1 receptor (TIR) domain of the adaptor protein MyD88.[1] This dimerization is a critical step in the signaling cascade initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family, which are key players in the innate immune response.[2][3][4][5] By preventing MyD88 dimerization, ST2825 effectively blocks the recruitment and activation of downstream signaling molecules such as IL-1R-associated kinases (IRAKs), ultimately leading to the inhibition of the NF-κB and MAPK signaling pathways.[1][2][6]
Mutations in the MYD88 gene, particularly the L265P mutation, are frequently observed in various B-cell lymphomas. This mutation leads to spontaneous MyD88 dimerization and constitutive activation of the NF-κB pathway, promoting cell survival and proliferation.[7][8]
Performance Comparison: ST2825 in Wild-Type vs. MyD88 Mutant Cell Lines
The following tables summarize the effects of ST2825 on various cellular processes in both wild-type and MyD88 mutant cancer cell lines, based on findings from multiple studies.
Table 1: Effect of ST2825 on Cell Viability
| Cell Line | MyD88 Status | Assay | ST2825 Concentration | Result | Reference |
| TMD8 | L265P Mutant | MTT Assay | 30 µM | Significant decrease in cell viability | [7] |
| Daudi | Wild-Type | MTT Assay | 30 µM | Significant decrease in cell viability | [7] |
| KOPT-K1 | Wild-Type | MTT Assay | 30 µM | Significant decrease in cell viability | [7] |
| THP-1 | Wild-Type | MTT Assay | 30 µM | Significant decrease in cell viability | [7] |
| RPMI8226 (Multiple Myeloma) | Wild-Type (overexpressed) | Not Specified | Not Specified | Suppressed cell growth and induced apoptosis | [9] |
Note: While a direct comparison in isogenic cell lines (differing only by the MyD88 mutation) is ideal, the available data is from different cell lines. The general trend indicates that ST2825 is effective in both wild-type and mutant contexts where the MyD88 pathway is active.
Table 2: Effect of ST2825 on NF-κB Pathway Activation
| Cell Line | MyD88 Status | Key Protein Analyzed | ST2825 Concentration | Result | Reference |
| TMD8 | L265P Mutant | Phospho-IκB, Phospho-RelA | 30 µM | Down-regulation of phosphorylation | [7] |
| Daudi | Wild-Type | Phospho-IκB, Phospho-RelA | 30 µM | Down-regulation of phosphorylation | [7] |
| KOPT-K1 | Wild-Type | Phospho-IκB, Phospho-RelA | 30 µM | Down-regulation of phosphorylation | [7] |
| THP-1 | Wild-Type | Phospho-IκB, Phospho-RelA | 30 µM | Down-regulation of phosphorylation | [7] |
| Pancreatic Cancer Cells (PANC-1, BxPC-3) | Not specified | NF-κB nuclear translocation | 5, 10 µmol/l | Inhibition of NF-κB entry into the nucleus | [10] |
| BV2 microglia | Wild-Type | Phosphorylated NF-κB p65 | Not specified | Inhibition of NF-κB activation | [6] |
Signaling Pathway Diagrams
The following diagrams illustrate the MyD88 signaling pathway and the mechanism of inhibition by ST2825.
Caption: MyD88-dependent signaling pathway leading to pro-inflammatory gene expression.
Caption: Mechanism of ST2825 inhibition of MyD88 dimerization and downstream signaling.
Experimental Workflows
The following diagram outlines a general workflow for comparing the effects of ST2825 on wild-type and MyD88 mutant cell lines.
Caption: General experimental workflow for comparative analysis of ST2825.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Prepare serial dilutions of ST2825 in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the highest ST2825 concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 20% SDS/50% DMF or acidic isopropanol) to each well to dissolve the formazan crystals.[11][13] Gently mix to ensure complete solubilization.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for NF-κB Pathway Proteins
This protocol is used to detect and quantify the levels of specific proteins in the NF-κB signaling pathway, including their phosphorylation status.
-
Cell Lysis: After treatment with ST2825, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize them to the loading control.
Cytokine Secretion Assay (ELISA)
This protocol measures the concentration of specific cytokines (e.g., IL-6, TNF-α) secreted into the cell culture medium.
-
Sample Collection: After treating the cells with ST2825 for the desired time, collect the cell culture supernatant.[14] Centrifuge the supernatant to remove any cells or debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest. A general procedure is as follows:
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and a series of known standards to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a detection antibody that is also specific for the cytokine.
-
Incubate and wash again.
-
Add an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).
-
Incubate and wash.
-
Add a substrate that will be converted by the enzyme to produce a colored product.
-
-
Absorbance Reading: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of the cytokine in the cell culture supernatants.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis [frontiersin.org]
- 6. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. ST2825, independent of MyD88, induces reactive oxygen species-dependent apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. criver.com [criver.com]
Unveiling the Transcriptional Consequences of MyD88 Inhibition: A Comparative Analysis of ST2825
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MyD88 inhibitor ST2825 with alternative compounds, focusing on their downstream effects on gene expression. We present supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
ST2825 is a small molecule inhibitor that specifically targets the homodimerization of the myeloid differentiation primary response 88 (MyD88) protein. MyD88 is a critical adaptor protein in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which play a fundamental role in the innate immune response. By preventing MyD88 dimerization, ST2825 effectively blocks downstream signaling cascades, most notably the activation of the nuclear factor kappa B (NF-κB) pathway, leading to altered gene expression.[1] This guide delves into the transcriptional modifications induced by ST2825 and compares its performance with other molecules targeting the MyD88 pathway.
Comparative Analysis of Gene Expression Modulation
The primary downstream effect of ST2825 is the modulation of genes regulated by the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. Experimental evidence from various cell types, including rheumatoid arthritis synovial fibroblasts and peripheral blood mononuclear cells (PBMCs), demonstrates a consistent pattern of transcriptional changes following ST2825 treatment.
A key alternative for comparison is TJ-M2010-5 , another small molecule inhibitor that targets the Toll/Interleukin-1 receptor (TIR) domain of MyD88, thereby preventing its homodimerization.[2] Both compounds aim to achieve the same therapeutic goal—the suppression of MyD88-mediated inflammatory signaling.
Below is a summary of the comparative effects of ST2825 and TJ-M2010-5 on the expression of key gene categories.
| Gene Category | ST2825 Effect | TJ-M2010-5 Effect | Key Genes Affected | Supporting Evidence |
| Pro-inflammatory Cytokines & Chemokines | Downregulation | Downregulation | IL-1β, IL-6, TNF-α, MCP-1 | RNA-seq and RT-qPCR data from LPS-stimulated cells consistently show a significant reduction in the transcript levels of these key inflammatory mediators.[3][4] Studies on TJ-M2010-5 in models of inflammation also report decreased expression of these cytokines.[2][5] |
| Cell Cycle Regulators | Downregulation | Not extensively reported | CCNE2, MYBL2, E2F family members | Transcriptomic analysis of ST2825-treated rheumatoid arthritis synovial fibroblasts revealed a downregulation of genes critical for cell cycle progression, leading to G0/G1 phase arrest.[3][6] |
| Matrix Metalloproteinases (MMPs) | Downregulation | Downregulation | MMPs involved in tissue remodeling | ST2825 has been shown to reduce the expression of MMPs, which are implicated in the joint destruction seen in rheumatoid arthritis. TJ-M2010-5 has also demonstrated efficacy in reducing inflammatory markers in colitis-associated cancer models, which often involves MMP activity.[2] |
| Mitochondrial Function-Related Genes | Upregulation | Not extensively reported | Genes in the mitochondrial respiratory complex I | An interesting finding from RNA-seq data is the upregulation of genes that support mitochondrial function in synovial fibroblasts treated with ST2825.[3][7] |
Experimental Methodologies
To validate the downstream effects of ST2825 and its alternatives on gene expression, two primary experimental techniques are employed: genome-wide transcriptomic analysis using RNA sequencing (RNA-seq) and targeted gene expression validation using quantitative reverse transcription PCR (RT-qPCR).
RNA Sequencing (RNA-seq) Protocol
RNA-seq provides a comprehensive and unbiased view of the transcriptome, allowing for the discovery of novel gene expression changes.
-
Cell Culture and Treatment: Cells of interest (e.g., primary synovial fibroblasts, PBMCs, or relevant cell lines) are cultured under standard conditions. Cells are then treated with ST2825, an alternative inhibitor (e.g., TJ-M2010-5), or a vehicle control (e.g., DMSO) at various concentrations and for different time points. A stimulant, such as lipopolysaccharide (LPS), is often used to activate the TLR4/MyD88 pathway.[3][6]
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. The quality and quantity of the isolated RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
Library Preparation: An RNA-seq library is prepared from the high-quality RNA samples. This process typically involves poly(A) selection for mRNA enrichment, fragmentation of the RNA, reverse transcription to cDNA, ligation of sequencing adapters, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq.
-
Data Analysis: The raw sequencing reads are first subjected to quality control. The reads are then aligned to a reference genome, and the number of reads mapping to each gene is counted. Differential gene expression analysis is performed between the different treatment groups to identify genes that are significantly up- or downregulated. This analysis typically involves calculating fold changes and p-values for each gene.
Quantitative Reverse Transcription PCR (RT-qPCR) Protocol
RT-qPCR is used to validate the expression changes of specific genes identified through RNA-seq or to quantify the expression of known target genes.
-
RNA Isolation and cDNA Synthesis: Total RNA is isolated as described for the RNA-seq protocol. First-strand complementary DNA (cDNA) is then synthesized from the RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[8][9]
-
Primer Design and Validation: Primers specific to the target genes of interest and one or more stable housekeeping genes (e.g., GAPDH, ACTB) are designed and validated for their efficiency and specificity.
-
qPCR Reaction: The qPCR reaction is set up in a multi-well plate, with each well containing the cDNA template, forward and reverse primers for a specific gene, and a qPCR master mix containing DNA polymerase and a fluorescent dye (e.g., SYBR Green).
-
Data Acquisition and Analysis: The plate is run on a real-time PCR machine, which monitors the fluorescence intensity in each well during the PCR cycles. The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each gene in each sample. The relative expression of the target genes is then calculated using the ΔΔCt method, normalizing to the expression of the housekeeping genes.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. MyD88 dimerization inhibitor ST2825 targets the aggressiveness of synovial fibroblasts in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. TJ-M2010-5, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MyD88 dimerization inhibitor ST2825 targets the aggressiveness of synovial fibroblasts in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. elearning.unite.it [elearning.unite.it]
- 9. Basic Principles of RT-qPCR | Thermo Fisher Scientific - US [thermofisher.com]
A Head-to-Head Comparison: ST2825 vs. IRAK4 Inhibitors in Blocking TLR Signaling
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and mechanisms of ST2825 and IRAK4 inhibitors in the context of Toll-like receptor (TLR) signaling.
Toll-like receptors (TLRs) are at the forefront of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs) to initiate inflammatory responses. Dysregulation of TLR signaling is implicated in a wide range of inflammatory and autoimmune diseases, making this pathway a critical target for therapeutic intervention. Two key approaches to modulating TLR signaling involve the inhibition of the adaptor protein MyD88 and the downstream kinase IRAK4. This guide provides a detailed comparison of ST2825, a MyD88 dimerization inhibitor, and small molecule inhibitors of IRAK4, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Targets
The initial steps of most TLR signaling pathways (except for TLR3) rely on the recruitment of the adaptor protein MyD88 to the activated TLR complex. This event triggers the formation of a larger signaling complex known as the Myddosome, which includes members of the Interleukin-1 Receptor-Associated Kinase (IRAK) family.
ST2825 is a peptidomimetic small molecule that directly targets the Toll/Interleukin-1 receptor (TIR) domain of MyD88 . By binding to this domain, ST2825 prevents the homodimerization of MyD88, a crucial step for the recruitment of downstream signaling molecules, including IRAK4.[1][2] This effectively halts the signaling cascade at its inception.
IRAK4 inhibitors , on the other hand, are small molecules that target the enzymatic activity of Interleukin-1 Receptor-Associated Kinase 4 . IRAK4 is a serine/threonine kinase that is the first kinase recruited to the Myddosome.[3][4] Its kinase activity is essential for the phosphorylation and activation of other IRAK family members, such as IRAK1, which then propagate the signal downstream to activate transcription factors like NF-κB and AP-1, leading to the production of pro-inflammatory cytokines.[3][5] IRAK4 inhibitors typically bind to the ATP-binding pocket of the kinase, preventing it from phosphorylating its substrates.[4]
dot
Caption: TLR signaling pathway and points of inhibition.
Quantitative Comparison of Inhibitory Activity
Direct head-to-head comparisons of ST2825 and IRAK4 inhibitors in the same experimental systems are limited in the publicly available literature. However, by compiling data from various studies, we can draw a comparative picture of their potency.
Table 1: Inhibitory Activity of ST2825
| Assay | Cell Line | Stimulant | Measured Effect | Concentration/Result | Citation |
| MyD88 Dimerization | HEK293T | - | Inhibition of MyD88-MyD88 interaction | ~40% inhibition at 5 µM~80% inhibition at 10 µM | [6] |
| NF-κB Activation | HEK293T | IL-1β | Inhibition of NF-κB transcriptional activity | Concentration-dependent inhibition | [6] |
| Cytokine Production | Mouse | IL-1β | Inhibition of IL-6 production | Significant inhibition at 100 and 200 mg/kg (in vivo) | [6] |
| Cytokine Production | Human PBMCs | LPS | Inhibition of TNF-α production | Significant inhibition at 30 µM and 50 µM | [7] |
Table 2: Inhibitory Activity of Select IRAK4 Inhibitors
| Inhibitor | Assay | Target | IC50 | Citation |
| PF-06650833 | Kinase Assay | IRAK4 | 0.52 nM | [3] |
| BAY-1834845 | Kinase Assay | IRAK4 | 3.55 nM | [3] |
| DW18134 | Kinase Assay | IRAK4 | 11.2 nM | [3] |
| AU-4948 | Kinase Assay | hIRAK4 | 37 nM | |
| AU-6686 | Kinase Assay | hIRAK4 | 3.5 nM |
Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.
From the available data, it is evident that IRAK4 inhibitors exhibit high potency with IC50 values in the low nanomolar range for their direct target. ST2825's inhibitory action on MyD88 dimerization is observed at low micromolar concentrations. It is important to note that a direct comparison of these values is challenging due to the different nature of the assays (enzyme activity vs. protein-protein interaction).
Experimental Protocols
To facilitate the replication and further investigation of these inhibitors, detailed protocols for key experiments are provided below.
Co-Immunoprecipitation (Co-IP) for MyD88 Dimerization
This protocol is designed to assess the effect of ST2825 on MyD88 homodimerization in a cellular context.
Materials:
-
HEK293T cells
-
Expression plasmids for FLAG-tagged MyD88 and Myc-tagged MyD88
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-FLAG antibody conjugated to magnetic beads
-
ST2825
-
Western blot reagents
Procedure:
-
Cell Culture and Transfection: Seed HEK293T cells and co-transfect with FLAG-MyD88 and Myc-MyD88 expression plasmids.
-
Inhibitor Treatment: Treat the transfected cells with varying concentrations of ST2825 or vehicle control (DMSO) for the desired time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with anti-FLAG magnetic beads to pull down FLAG-MyD88 and any interacting proteins.
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-FLAG and anti-Myc antibodies to detect the bait and co-immunoprecipitated prey proteins, respectively.
dot
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. MyD88 dimerization inhibitor ST2825 targets the aggressiveness of synovial fibroblasts in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Downregulation of Inflammatory Cytokine Release from IL-1β and LPS-Stimulated PBMC Orchestrated by ST2825, a MyD88 Dimerisation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
assessing the synergistic effects of ST 2825 with other therapeutic agents
For Researchers, Scientists, and Drug Development Professionals
ST2825, a novel small molecule inhibitor of Myeloid differentiation primary response 88 (MyD88), has emerged as a promising therapeutic agent due to its targeted disruption of key inflammatory and oncogenic signaling pathways. This guide provides a comprehensive comparison of the synergistic effects of ST2825 with other therapeutic agents, supported by preclinical experimental data. The focus is on providing objective performance comparisons and detailed methodologies to inform future research and drug development strategies.
Mechanism of Action: Targeting the Myddosome
ST2825 functions as a specific inhibitor of MyD88 dimerization. MyD88 is a critical adaptor protein that mediates signaling from Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) superfamily. Upon receptor activation, MyD88 molecules homodimerize, initiating the assembly of a larger signaling complex known as the "Myddosome." This complex, which also includes IRAK1 and IRAK4 kinases, triggers downstream signaling cascades, most notably the activation of the transcription factor NF-κB.[1][2] NF-κB plays a pivotal role in regulating the expression of numerous pro-inflammatory cytokines, chemokines, and cell survival proteins.
By sterically hindering the homodimerization of MyD88, ST2825 effectively prevents the formation of the Myddosome, leading to the suppression of NF-κB activation and the subsequent reduction in inflammatory responses and tumor cell survival.[1][2]
References
Safety Operating Guide
Essential Safety and Disposal Procedures for ST 2825
For researchers, scientists, and drug development professionals utilizing ST 2825, a specific MyD88 dimerization inhibitor, adherence to proper disposal and safety protocols is paramount to ensure a safe laboratory environment and mitigate potential hazards.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on the Safety Data Sheet (SDS) provided by MedChemExpress.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear protective glasses.
-
Skin Protection: Wear protective gloves and clothing.
-
Respiratory Protection: Use only outdoors or in a well-ventilated area.[1]
Handling Procedures:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.[1]
In the event of exposure, follow these first-aid measures:
-
If on skin: Wash with plenty of soap and water.
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Proper Disposal Procedures
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.
Disposal Method:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.
-
It is recommended to contact a licensed professional waste disposal service to dispose of this material.
Contaminated Packaging:
-
Dispose of as unused product.
Chemical and Physical Properties
A summary of the quantitative data available for this compound is provided in the table below. This information is essential for safe handling and storage.
| Property | Value |
| CAS Number | 894787-30-5 |
| Molecular Formula | C₂₀H₂₅N₃O₄S |
| Molecular Weight | 419.5 g/mol |
Source: MedChemExpress Safety Data Sheet
Experimental Protocols
While the Safety Data Sheet does not detail specific experimental protocols, it is imperative that all laboratory procedures involving this compound are conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure. Standard laboratory practices for handling solid chemical compounds should be followed, including weighing the compound in a contained environment to prevent dust dispersion.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling ST 2825
This guide provides crucial safety and logistical information for the handling of ST 2825, a specific MyD88 dimerization inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals when working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to prevent adverse health effects. The primary hazards include severe skin burns, eye damage, potential allergic skin reactions, and respiratory irritation[1]. Adherence to the following personal protective equipment (PPE) guidelines is mandatory.
| Personal Protective Equipment (PPE) for this compound | Specification | Purpose |
| Hand Protection | Impervious gloves, such as Neoprene or Nitrile rubber. | To prevent skin contact, which can cause severe burns and allergic reactions[1]. |
| Eye and Face Protection | Safety goggles and a face shield. | To protect against splashes that can cause severe eye damage[1]. |
| Skin and Body Protection | Protective clothing. | To prevent any part of the body from coming into contact with this compound[1]. |
| Respiratory Protection | Appropriate certified respirators. | To be used when working with concentrations above the exposure limit or when adequate ventilation is not available to prevent respiratory irritation[1]. |
Engineering Controls and Safe Handling
Proper engineering controls are the first line of defense in minimizing exposure to this compound.
| Engineering Control | Requirement |
| Ventilation | An effective exhaust ventilation system is required to maintain air concentrations below occupational exposure standards[1]. |
Safe Handling Practices:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray[1].
-
Do not get in eyes, on skin, or on clothing[1].
-
Wash hands thoroughly after handling[1].
-
Use only with adequate ventilation[1].
-
Do not ingest[1].
Operational and Disposal Plans
A systematic workflow is essential for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
